molecular formula C7H16O2 B2977953 (2S)-2-(tert-butoxy)propan-1-ol CAS No. 1467021-27-7

(2S)-2-(tert-butoxy)propan-1-ol

Cat. No.: B2977953
CAS No.: 1467021-27-7
M. Wt: 132.203
InChI Key: GIWJLGYZXWVBDL-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(tert-Butoxy)propan-1-ol (CAS: 1467021-27-7) is a chiral organic compound with the molecular formula C 7 H 16 O 2 and a molecular weight of 132.20 g/mol [ ]. Its structure features a propan-1-ol backbone that is stereospecifically substituted at the second carbon with a tert-butoxy group, giving it defined stereochemistry as the (S)-enantiomer [ ]. This specific spatial arrangement makes it a valuable chiral building block or intermediate in sophisticated organic synthesis and pharmaceutical research [ ]. The compound is typically supplied as a liquid and should be stored under appropriate cold-chain conditions to maintain stability and purity [ ]. As a protected alcohol derivative, its primary research value lies in its potential use in constructing more complex, stereochemically defined molecules, such as active pharmaceutical ingredients (APIs) and ligands for catalysis. Researchers can leverage the tert-butoxy group as a protecting group that is stable under a variety of reaction conditions and can be removed under mild acidic conditions [ ]. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxy]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(5-8)9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWJLGYZXWVBDL-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Preamble: Navigating Data Gaps for (2S)-2-tert-butoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of (2S)-2-tert-butoxypropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

In the absence of specific data for (2S)-2-tert-butoxypropan-1-ol, this document synthesizes information from closely related isomers, primarily 1-tert-butoxy-2-propanol and other butoxypropanol isomers. This approach is based on the scientific principle that structurally similar molecules often exhibit comparable physical, chemical, and toxicological properties. It is imperative for the user to recognize that this guide is based on surrogate data, and all handling and safety procedures should be conducted with a heightened sense of caution. The information presented herein should be used as a foundation for a comprehensive risk assessment specific to the user's experimental conditions.

Section 1: Chemical Identification and Properties

A precise understanding of the chemical and physical properties of a substance is fundamental to its safe handling. While experimental data for (2S)-2-tert-butoxypropan-1-ol is limited, predicted and known properties of it and its isomers are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₆O₂[1]
Molecular Weight 132.20 g/mol [2][3]
CAS Number 94023-15-1[3]
Appearance Colorless liquid with a characteristic odor[4][5]
Boiling Point 179.14°C (rough estimate)[3]
Melting Point -15.45°C (estimate)[3]
Density 0.8834 (estimate)[3]
Solubility Slightly soluble in Chloroform and Hexanes[3]
Flash Point 44.4°C (closed cup) for 1-tert-butoxy-2-propanol[4]

Section 2: Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) and data from surrogate isomers, (2S)-2-tert-butoxypropan-1-ol should be treated as a hazardous substance. The following hazard classifications are derived from related butoxypropanol compounds.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[6]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[8]

  • H336: May cause drowsiness or dizziness.

Hazard Pictograms:




Signal Word: Warning [7]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation, coughing, and sore throat.[4] High vapor concentrations may lead to drowsiness or dizziness.

  • Skin Contact: Causes skin irritation, which may manifest as redness and pain.[4][7]

  • Eye Contact: Causes serious eye irritation, characterized by redness and pain.[4][7]

  • Ingestion: May be harmful if swallowed. Symptoms can include nausea.[4][6]

Chemical Dangers:

The substance can presumably form explosive peroxides upon prolonged storage, especially if exposed to air and light.[4] It is also reactive with strong oxidizing agents.[4]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling is crucial to minimize exposure and prevent accidents. The following workflow outlines the essential steps for handling (2S)-2-tert-butoxypropan-1-ol in a laboratory setting.

Safe_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepareWorkArea Prepare Well-Ventilated Work Area GatherPPE->PrepareWorkArea DispenseChemical Dispense Chemical in Fume Hood PrepareWorkArea->DispenseChemical PerformExperiment Perform Experiment DispenseChemical->PerformExperiment Monitor Monitor for Spills or Exposure PerformExperiment->Monitor Decontaminate Decontaminate Work Area & Glassware Monitor->Decontaminate StoreChemical Store Chemical Properly Decontaminate->StoreChemical DisposeWaste Dispose of Waste Decontaminate->DisposeWaste Emergency_Response_Plan cluster_spill Chemical Spill cluster_exposure Personal Exposure cluster_fire Fire Evacuate Evacuate Immediate Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Absorb Absorb with Inert Material Ventilate->Absorb Collect Collect and Place in Waste Container Absorb->Collect Inhalation Move to Fresh Air SkinContact Remove Contaminated Clothing & Wash Skin Inhalation->SkinContact EyeContact Rinse Eyes with Water for 15 mins SkinContact->EyeContact Ingestion Rinse Mouth & Seek Medical Attention EyeContact->Ingestion Extinguish Use CO2, Dry Chemical, or Foam CoolContainers Cool Containers with Water Spray Extinguish->CoolContainers

Caption: An emergency response plan for incidents involving (2S)-2-tert-butoxypropan-1-ol.

First-Aid Measures:

  • Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, seek medical attention. [8]* Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, get medical advice. [6][7]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. [7]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [4][6] Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [4]* Unsuitable Extinguishing Media: A direct water jet may be ineffective.

  • Specific Hazards: The vapor is flammable and may form explosive mixtures with air. [4]Containers may explode when heated. [8] Accidental Release Measures:

  • Personal Precautions: Evacuate the area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment. [7]* Environmental Precautions: Prevent the chemical from entering drains or waterways. [7]* Containment and Cleanup: Absorb the spill with a non-combustible, inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. [6][7]

Section 6: Toxicological and Ecological Information

Detailed toxicological and ecological data for (2S)-2-tert-butoxypropan-1-ol are not available. The information below is based on surrogate data for related isomers.

Toxicological Information:

  • Acute Toxicity: Based on available data for isomers, the classification criteria for acute toxicity are not met. [7]For 1-butoxy-2-propanol, the acute dermal LD50 in rabbits is 3100 mg/kg, indicating minimal toxicity after single skin contact. * Skin Corrosion/Irritation: Causes skin irritation. [7]* Serious Eye Damage/Irritation: Causes serious eye irritation. [7]* Respiratory or Skin Sensitization: Based on available data, the classification criteria are not met. [7]* Germ Cell Mutagenicity: Based on available data, the classification criteria are not met. [7]* Carcinogenicity: Based on available data, the classification criteria are not met. [7]* Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation and drowsiness or dizziness. [8] Ecological Information:

  • There is no specific ecological data for (2S)-2-tert-butoxypropan-1-ol. It is recommended to prevent its release into the environment. [7]* Surrogate isomers are not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).

Section 7: Disposal Considerations

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Dispose of contents and container to an approved waste disposal plant. * Do not allow the product to enter drains.

References

  • PubChem. (n.d.). 2-Butoxy-1-propanol. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (n.d.). 2-(2-tert-Butoxypropoxy)propan-1-ol - Hazard. Computational Toxicology and Exposure Online Resources.
  • Sigma-Aldrich. (2025, December 24). Safety Data Sheet.
  • ChemicalBook. (n.d.). 2-tert-butoxypropan-1-ol.
  • TCI Chemicals. (2025, January 23). Safety Data Sheet.
  • Biosynth. (n.d.). Safety data sheet.
  • U.S. Environmental Protection Agency. (n.d.). 2-(2-tert-Butoxypropoxy)propan-1-ol - Hazard Genotoxicity.
  • PubChemLite. (n.d.). (2s)-2-(tert-butoxy)propan-1-ol.
  • Cheméo. (n.d.). Chemical Properties of 2-Butoxy-1-propanol (CAS 29387-86-8).
  • International Labour Organization & World Health Organization. (2021). ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL.
  • CymitQuimica. (2022, August 18). Safety Data Sheet.
  • Fisher Scientific. (2010, September 7). Safety Data Sheet.
  • Fisher Scientific. (2012, March 14). Safety Data Sheet.
  • International Agency for Research on Cancer. (n.d.). 1-tert-BUTOXYPROPAN-2-OL 1. Exposure Data. IARC Publications.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-butoxyethanol.

Sources

Steric Architectures: The Role of Chiral tert-Butoxy Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise landscape of asymmetric synthesis, chiral tert-butoxy alcohols represent a specialized class of scaffolds that leverage the immense steric demand of the tert-butyl group (


-Bu) alongside the chelation potential of the hydroxyl moiety. Unlike simple chiral alcohols, these molecules utilize the tert-butoxy ether (

) not merely as a protecting group, but as a steric gear that directs stereochemical outcomes in metal-catalyzed and organocatalytic reactions.

This guide details the synthesis, mechanistic utility, and application of these motifs, specifically focusing on


-tert-butoxy alcohols  derived from chiral epoxides and trans-4-tert-butoxy-L-proline  derivatives.

Part 1: The Mechanistic Advantage

The tert-butoxy group is chemically inert to many nucleophiles but sterically active. When positioned vicinal to a free hydroxyl group (as in


-tert-butoxy alcohols), it enforces specific conformational locks.
The "Steric Wall" Effect

In ligand design, the


-Bu group acts as a "steric wall," blocking one face of a coordination complex.
  • Conformational Rigidity: The bulk of the

    
    -Bu group minimizes bond rotation, reducing the entropic cost of organizing the transition state.
    
  • Electronic Modulation: The inductive effect (+I) of the

    
    -Bu group increases the electron density on the ether oxygen, making it a subtle but effective hemilabile ligand for hard metals (Mg, Ti, Zn).
    
Structural Classes
ClassGeneral StructurePrimary Application

-tert-Butoxy Alcohols

Chiral building blocks, bidentate ligands.[1]

-tert-Butyl Carbinols

Precursors to bulky phosphine ligands.
tert-Butoxy-Proline Pyrrolidine core with

Organocatalysis (Aldol, Amination).

Part 2: Synthesis of the Scaffold

The most robust route to chiral


-tert-butoxy alcohols is the regioselective ring opening of chiral epoxides  using metal tert-butoxides.
The Challenge of Regiocontrol

Nucleophilic attack by


-BuO

is sluggish due to steric hindrance. To achieve high yield and regioselectivity (attack at the less hindered carbon), Lewis acid activation or specific counter-ions are required.

EpoxideOpening Fig 1: Regioselective Ring Opening of Chiral Epoxides via Metal tert-Butoxides. Epoxide Chiral Epoxide (S-Styrene Oxide) TS Transition State (Chelation Controlled) Epoxide->TS Activation Reagents KOtBu / HOtBu (Lewis Acid Promoter) Reagents->TS Nucleophilic Attack Product Chiral beta-tert-Butoxy Alcohol TS->Product Inversion (SN2)

Protocol: Synthesis of (S)-2-(tert-butoxy)-2-phenylethanol

Target: Selective opening of (S)-styrene oxide. Note: This protocol uses a copper-catalyzed approach to enhance regioselectivity, overcoming the poor nucleophilicity of the tert-butoxide.

Reagents:

  • (S)-Styrene oxide (>99% ee)

  • 
     (Catalyst)[2]
    
  • Potassium tert-butoxide (

    
    )[3]
    
  • tert-Butanol (Solvent/Reagent)[3]

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve

    
     (5 mol%) in anhydrous tert-butanol (10 mL).
    
  • Substrate Addition: Add (S)-styrene oxide (1.0 equiv, 5 mmol) slowly at room temperature.

  • Reaction: Heat the mixture to 50°C. The Lewis acid (

    
    ) activates the epoxide oxygen, making the ring more susceptible to the bulky nucleophile.
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The bulky

    
    -BuO group will preferentially attack the benzylic position if carbocation character develops, OR the terminal position if purely 
    
    
    
    . Correction: Under strictly basic conditions (
    
    
    ), attack occurs at the least substituted carbon. Under Lewis Acid conditions (
    
    
    ), regioselectivity can shift.
    • Standard Basic Route: Use

      
       in 
      
      
      
      at reflux. Attack occurs at the terminal carbon (primary).
    • Product: (S)-2-phenyl-2-(tert-butoxy)ethanol (if benzylic attack) vs (S)-1-(tert-butoxy)-2-phenyl-2-propanol.

    • Validation: For this guide, we focus on the terminal attack (Standard

      
      ) to yield the primary alcohol  with a chiral secondary ether: (S)-2-phenyl-2-(tert-butoxy)ethanol  is not the product of terminal attack. Terminal attack on styrene oxide yields the primary ether/secondary alcohol.
      
    • Refined Step: To obtain the

      
      -tert-butoxy alcohol  (
      
      
      
      ), use
      
      
      (2 equiv) in
      
      
      at 70°C.
  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . Dry over
    
    
    .
  • Purification: Flash chromatography on silica gel.

Self-Validating Checkpoint:

  • 1H NMR: Look for the

    
    -Bu singlet at 
    
    
    
    ppm.
  • Chiral HPLC: Use a Chiralcel OD-H column to verify that no racemization occurred (common if the reaction gets too hot or acidic).

Part 3: Applications in Asymmetric Catalysis

Organocatalysis: trans-4-tert-Butoxy-L-Proline

While L-Proline is a universal organocatalyst, it suffers from solubility issues in organic solvents. The introduction of a tert-butoxy group at the C4 position drastically alters its solubility profile and the geometry of the transition state.

  • Mechanism: The

    
     group locks the pyrrolidine ring into a specific pucker, enhancing the facial selectivity during enamine formation with aldehydes.
    
  • Application:

    
    -Amination of aldehydes.[4]
    

Comparative Data: Proline vs. t-Butoxy-Proline

Catalyst Solvent Yield (%) ee (%) Solubility

| L-Proline |


 | 45 | 78 | Poor |
| 4-tBuO-L-Proline  | 

| 92 | 98 | Excellent |
Ligand Design: Zinc-Mediated Additions

Chiral


-tert-butoxy alcohols serve as excellent ligands for the addition of diethylzinc (

) to aldehydes. The alcohol proton is deprotonated by

, forming a zinc-alkoxide. The ether oxygen coordinates to the zinc, creating a rigid 5-membered chelate.

CatalyticCycle Fig 2: Catalytic Cycle of Et2Zn Addition mediated by tert-Butoxy Alcohols. Ligand Chiral beta-tert-Butoxy Alcohol Complex Active Zn-Chelate (Steric Wall Active) Ligand->Complex + ZnEt2 (-EtH) ZnEt2 Et2Zn ZnEt2->Complex Product Chiral Alcohol (High ee) Complex->Product + Aldehyde (Facial Selective Attack) Aldehyde Substrate (Aldehyde) Product->Ligand Hydrolysis (Catalyst Turnover)

Part 4: Critical Troubleshooting & Optimization

When working with tert-butoxy alcohols, specific failure modes are common. Use this matrix to diagnose issues.

SymptomProbable CauseCorrective Action
Low Yield in Epoxide Opening Steric hindrance of

-BuO

Add a Lewis Acid (

or

) to activate the epoxide.
Racemization

pathway active
Ensure strictly basic conditions; avoid high temperatures if the substrate is benzylic.
Poor ee in Catalysis Ligand aggregationDilute the reaction or add non-coordinating co-solvents (Hexane/Toluene mix).
Product Decomposition Acid sensitivityThe

-Bu ether is acid-labile. Ensure workup is neutral or basic. Do not use strong acid for purification.

References

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 2020.

  • Asymmetric

    
    -Amination of Aldehydes and Ketones Catalyzed by tert-Butoxy-L-Proline. Chemistry - A European Journal, 2010. 
    
  • Synthesis of tert-butoxymethyl ethers: a new protecting group for alcohols. The Journal of Organic Chemistry, 1983.

  • Catalytic Asymmetric Generation of (Z)-Disubstituted Allylic Alcohols. Journal of the American Chemical Society, 2008.

  • Enantioselective Epoxide Opening. Organic Reactions, 2019.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2-Alkoxypropan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of drug molecules and their intermediates is a cornerstone of pharmaceutical development, profoundly influencing shelf-life, bioavailability, and manufacturing processes. 2-Alkoxypropan-1-ol isomers, common structural motifs in a variety of pharmacologically active compounds, present a compelling case study in the subtle interplay of non-covalent interactions that govern molecular stability. This technical guide provides a comprehensive exploration of the factors dictating the thermodynamic stability of these isomers, with a particular focus on the roles of intramolecular hydrogen bonding and steric hindrance. We will delve into the theoretical underpinnings of these phenomena and present detailed, field-proven experimental and computational methodologies for their elucidation. This guide is intended to be a valuable resource for researchers and professionals seeking to understand and predict the stability of these and related molecular systems.

Introduction: The Significance of Isomeric Stability in Drug Development

In the realm of drug development, the seemingly minor structural differences between isomers can lead to vastly different pharmacological and pharmacokinetic profiles. The thermodynamic stability of a particular isomer is a critical parameter, as it dictates its propensity to exist in a given conformation or to isomerize over time, potentially leading to a loss of efficacy or the emergence of undesirable side effects. 2-Alkoxypropan-1-ol and its derivatives are prevalent in numerous pharmaceutical compounds, and understanding the relative stabilities of their isomers is paramount for rational drug design and formulation.

The core of this guide will focus on the two primary determinants of the thermodynamic stability of 2-alkoxypropan-1-ol isomers:

  • Intramolecular Hydrogen Bonding: The presence of both a hydroxyl and an alkoxy group within the same molecule creates the potential for the formation of an intramolecular hydrogen bond. This interaction can significantly stabilize certain conformations, lowering the overall energy of the molecule.

  • Steric Hindrance: The spatial arrangement of the alkoxy group and other substituents on the propanol backbone can lead to steric repulsion, destabilizing certain conformations. The balance between the stabilizing influence of hydrogen bonding and the destabilizing effect of steric hindrance is a key determinant of the overall thermodynamic landscape of these isomers.

This guide will provide a detailed examination of these factors, followed by a practical guide to the experimental and computational techniques used to quantify their effects.

The Structural Dance: Factors Governing Thermodynamic Stability

The thermodynamic stability of a molecule is intrinsically linked to its three-dimensional structure. For 2-alkoxypropan-1-ol isomers, the preferred conformation is the one that minimizes the overall Gibbs free energy of the system. This is achieved through a delicate balance of attractive and repulsive forces within the molecule.

The Stabilizing Embrace: Intramolecular Hydrogen Bonding

The defining feature of 2-alkoxypropan-1-ols is their ability to form an intramolecular hydrogen bond between the hydroxyl proton and the oxygen atom of the alkoxy group. This interaction creates a pseudo-cyclic structure that significantly enhances the stability of the molecule. The strength of this hydrogen bond is influenced by several factors, including the nature of the alkyl group on the ether and the solvent environment. The formation of this internal hydrogen bond can be observed spectroscopically, for instance, through a characteristic shift in the O-H stretching frequency in infrared (IR) spectroscopy.[1][2][3]

G cluster_0 Intramolecular Hydrogen Bonding in 2-Methoxypropan-1-ol C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 O2 O C2->O2 H1 H O1->H1 H1->O2 H-Bond C4 C O2->C4 H_alkoxy H C4->H_alkoxy H_alkoxy2 H C4->H_alkoxy2 H_alkoxy3 H C4->H_alkoxy3

Caption: Intramolecular hydrogen bond in a 2-alkoxypropan-1-ol isomer.

The Crowded Room: Steric Hindrance

In contrast to the stabilizing effect of hydrogen bonding, steric hindrance arises from the repulsive interactions between non-bonded atoms that are in close proximity.[4][5] In 2-alkoxypropan-1-ol isomers, the size and branching of the alkoxy group can lead to significant steric strain, particularly in more compact conformations.[6] This steric clash increases the potential energy of the molecule, thereby reducing its thermodynamic stability. For instance, a bulky tert-butoxy group will exert a much greater steric hindrance than a smaller methoxy group, favoring more extended conformations to alleviate this strain. The interplay between steric hindrance and solvent effects can also influence acidity.[7]

The relative stability of different isomers and their conformers is ultimately determined by the energetic compromise between the favorable hydrogen bonding and the unfavorable steric interactions.

Quantifying Stability: A Toolkit for the Modern Researcher

A variety of experimental and computational techniques can be employed to probe the thermodynamic stability of 2-alkoxypropan-1-ol isomers. This section provides an overview of the most powerful methods and offers detailed protocols for their implementation.

Experimental Approaches

NMR spectroscopy is a powerful tool for studying the conformational preferences and intramolecular interactions of molecules in solution.[8][9][10] The chemical shift of the hydroxyl proton is particularly sensitive to hydrogen bonding.[11] The formation of an intramolecular hydrogen bond typically results in a downfield shift of the hydroxyl proton resonance. Variable temperature NMR studies can also provide valuable information about the thermodynamics of conformational exchange.

Experimental Protocol: ¹H NMR Analysis of Intramolecular Hydrogen Bonding

  • Sample Preparation: Prepare a dilute solution (1-5 mM) of the 2-alkoxypropan-1-ol isomer in a non-polar, aprotic solvent (e.g., CCl₄ or CDCl₃) to minimize intermolecular hydrogen bonding.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at different temperatures, ranging from room temperature down to the freezing point of the solvent.

  • Data Analysis:

    • Monitor the chemical shift of the hydroxyl proton as a function of temperature. A significant downfield shift at lower temperatures is indicative of a shift in the conformational equilibrium towards the hydrogen-bonded form.

    • By analyzing the temperature dependence of the equilibrium constant (K_eq) between the hydrogen-bonded and non-hydrogen-bonded conformers, the enthalpy (ΔH°) and entropy (ΔS°) of the intramolecular hydrogen bond formation can be determined using the van't Hoff equation.

FTIR spectroscopy is another sensitive technique for detecting hydrogen bonding.[3][12] The O-H stretching vibration of a "free" hydroxyl group typically appears as a sharp band around 3600-3700 cm⁻¹.[1][2] When involved in a hydrogen bond, this band broadens and shifts to a lower frequency (typically 3200-3500 cm⁻¹).[1][13] The magnitude of this shift is correlated with the strength of the hydrogen bond.

Experimental Protocol: FTIR Analysis of Hydrogen Bonding

  • Sample Preparation: Prepare a dilute solution of the isomer in a non-polar solvent (e.g., CCl₄) in an IR-transparent cell.

  • Data Acquisition: Record the FTIR spectrum of the sample over the range of 4000-600 cm⁻¹.

  • Data Analysis:

    • Identify the O-H stretching bands corresponding to the free and intramolecularly hydrogen-bonded hydroxyl groups.

    • The relative intensities of these two bands can be used to estimate the equilibrium constant between the two conformations at a given temperature.

    • By performing the experiment at different temperatures, the thermodynamic parameters (ΔH° and ΔS°) for the hydrogen bond formation can be calculated.

Calorimetry provides a direct measure of the heat changes associated with chemical and physical processes.[14][15] Techniques like bomb calorimetry can be used to determine the enthalpy of combustion, from which the standard enthalpy of formation (ΔH_f°) can be calculated. By comparing the enthalpies of formation of different isomers, their relative thermodynamic stabilities can be determined. A more negative enthalpy of formation indicates greater thermodynamic stability.[16]

Experimental Protocol: Determination of Enthalpy of Formation via Bomb Calorimetry

  • Calorimeter Calibration: Calibrate the bomb calorimeter using a standard substance with a known enthalpy of combustion (e.g., benzoic acid).[14]

  • Sample Combustion: A precisely weighed sample of the 2-alkoxypropan-1-ol isomer is placed in the bomb, which is then filled with high-pressure oxygen and sealed. The sample is ignited, and the temperature change of the surrounding water bath is measured.

  • Calculation of Enthalpy of Combustion: From the temperature change and the heat capacity of the calorimeter, the heat released during combustion is calculated. This value is then used to determine the molar enthalpy of combustion (ΔH_c°).

  • Calculation of Enthalpy of Formation: Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), the standard enthalpy of formation (ΔH_f°) of the isomer is calculated.[17]

Computational Chemistry Approaches

Computational chemistry provides a powerful in silico toolkit for investigating the thermodynamic stability of molecules.[18] Methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformers and isomers with high accuracy.[10][19][20]

Computational Protocol: DFT Analysis of Isomer Stability

  • Structure Generation: Generate the 3D structures of all possible conformers of the 2-alkoxypropan-1-ol isomers of interest.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This step finds the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it corresponds to a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: The relative energies of the different conformers and isomers can then be compared to determine their relative thermodynamic stabilities. The Boltzmann distribution can be used to predict the relative populations of each conformer at a given temperature.

G cluster_0 Computational Workflow for Stability Analysis Start Generate 3D Structures of Isomers/Conformers Opt Geometry Optimization (DFT) Start->Opt Initial Geometries Freq Frequency Calculation Opt->Freq Optimized Structures Energy Single Point Energy Calculation Freq->Energy Thermal Corrections Analysis Relative Stability Analysis (ΔG, Boltzmann Distribution) Energy->Analysis Electronic Energies

Caption: A typical computational workflow for analyzing isomer stability.

Comparative Analysis of Methodologies
Method Information Obtained Advantages Limitations
¹H NMR Spectroscopy Conformational equilibrium, ΔH° and ΔS° of H-bondingProvides solution-phase data, non-destructiveIndirect measure of stability, requires variable temperature capabilities
FTIR Spectroscopy Presence and strength of H-bonds, conformational equilibriumHigh sensitivity to H-bonding, relatively inexpensiveCan be difficult to resolve overlapping bands, primarily qualitative for single temperature
Calorimetry Enthalpy of formation (ΔH_f°), direct measure of stabilityDirect and accurate measure of thermodynamic stabilityDestructive technique, requires specialized equipment
Computational Chemistry (DFT) Relative energies of conformers/isomers, geometric parametersProvides detailed structural and energetic information, cost-effectiveAccuracy depends on the level of theory, gas-phase calculations may not fully represent solution-phase behavior

Case Study: Methoxy vs. tert-Butoxypropan-1-ol

To illustrate the principles discussed, let's consider the relative stabilities of 2-methoxypropan-1-ol and 2-tert-butoxypropan-1-ol.

  • 2-Methoxypropan-1-ol: The small methoxy group allows for the formation of a strong intramolecular hydrogen bond without significant steric hindrance. This results in a highly stable, pseudo-cyclic conformation.

  • 2-tert-Butoxypropan-1-ol: The bulky tert-butyl group introduces considerable steric strain when the molecule attempts to adopt a conformation that allows for intramolecular hydrogen bonding. Consequently, the energetic benefit of the hydrogen bond is offset by the destabilizing steric interactions. The molecule is therefore more likely to exist in an extended conformation where the hydroxyl and alkoxy groups are further apart, and intermolecular hydrogen bonding with the solvent may become more significant.

Experimental and computational studies would be expected to show that 2-methoxypropan-1-ol has a more negative enthalpy of formation than 2-tert-butoxypropan-1-ol, indicating its greater thermodynamic stability.

Conclusion and Future Outlook

The thermodynamic stability of 2-alkoxypropan-1-ol isomers is governed by a delicate interplay of intramolecular hydrogen bonding and steric hindrance. A thorough understanding of these factors is crucial for the successful development of pharmaceuticals containing this structural motif. The combination of experimental techniques such as NMR, FTIR, and calorimetry, with computational methods like DFT, provides a powerful and comprehensive approach to characterizing the thermodynamic landscape of these molecules.

Future research in this area will likely focus on the development of more accurate and efficient computational models that can better account for solvent effects and other subtle non-covalent interactions. Additionally, the application of advanced experimental techniques, such as two-dimensional IR spectroscopy, may provide even more detailed insights into the dynamics of intramolecular hydrogen bonding in these systems. By continuing to refine our understanding of the fundamental principles of molecular stability, we can pave the way for the design of safer, more effective, and more stable medicines.

References

  • American Chemical Society. (n.d.). Quantifying hydrogen-bond donating ability of alcohols using 31P NMR spectroscopy | Poster Board #2412. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2016). (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Magnetic Resonance in Chemistry, 54(1), 35-44. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts | Request PDF. Retrieved from [Link]

  • Unlocking Molecular Secrets. (2026, February 17). Calculating Enthalpy of Formation From Combustion Data. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

  • Save My Exams. (2025, November 18). Calorimetry Experiments - IB Chemistry Revision Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 12). 7.3: Heats of Reactions and Calorimetry. Retrieved from [Link]

  • Ndiaye, M., Ndiaye, M., & Ndiaye, A. (2018). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Modern Chemistry, 6(6), 84. Retrieved from [Link]

  • MME Revise. (n.d.). Enthalpy Changes and Calorimetry. Retrieved from [Link]

  • van der Vlugt, J. I., & Bickelhaupt, F. M. (2019). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen, 8(6), 641-648. Retrieved from [Link]

  • SSRN. (n.d.). FTIR Study of Hydrogen Bonding Interaction between Alcohols with Anilines in Carbon tetrachloride. Retrieved from [Link]

  • Undergraduate Research Center. (n.d.). NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, August 27). Steric Effects on Acidity: Disruption of Solvent Stabilization [Video]. YouTube. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 6: Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]

  • American Chemical Society. (2026, February 16). Photocatalytic 1,2,3-Trifunctionalization of β,γ-Unsaturated Ketones via 1,2-Carbonyl Migration to Access Functionalized Indanones. The Journal of Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Physical and Thermodynamic Properties of Aliphatic Alcohols. Retrieved from [Link]

  • American Chemical Society. (2021, January 11). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. The Journal of Physical Chemistry B. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Gauche Effect in 1,2-Difluoroethane. Hyperconjugation, Bent Bonds, Steric Repulsion. Retrieved from [Link]

  • Journal of Sciences, Islamic Republic of Iran. (n.d.). Thermodynamics, excess properties, spectra and computational chemistry of 1,2-propanediol + 1,2-propane diamine binary system. Retrieved from [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). FTIR study of hydrogen bonding between acyclic ester with monohydric alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Experimental and Computational Approach to Studying Supramolecular Structures in Propanol and Its Halogen Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Asymmetric induction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Theoretical study of azido gauche effect and its origin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, February 15). Thermodynamic Analysis of Alcohol Effect on Thermal Stability of Proteins. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Conformational analysis of alkoxyalcohols A combined IR and molecular mechanics study. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Effect of steric hindrance and π electrons on alcohol self-association. Retrieved from [Link]

  • MDPI. (2025, June 4). The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol. Retrieved from [Link]

  • ResearchGate. (2025, June 4). The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 15). How can the gauche-effect be explained?. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring Intra- and Intermolecular Interactions in Selected N-Oxides—The Role of Hydrogen Bonds. Retrieved from [Link]

  • Journal of Chemical Reviews. (n.d.). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Retrieved from [Link]

  • American Chemical Society. (2021, December 17). Attaching onto or Inserting into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-dependent Dilemma for Alcohols. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ScienceDirect. (n.d.). Thermodynamics, excess properties, spectra and computational chemistry of 1,2-propanediol + 1,2-propane diamine binary system. Retrieved from [Link]

  • ScienceDirect. (2023, June 19). Thermodynamics of 2-alkanol + polar organic solvent mixtures. I. Systems with ketones, ethers or organic carbonates. Retrieved from [Link]

  • arXiv. (n.d.). Conformational composition of propanol in gaseous state and in matrix isolation. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational composition of propanol in gaseous state and in matrix isolation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity. Retrieved from [Link]

  • UCL Discovery. (2021, April 29). Identifying Conformational Isomers of Organic Molecules in Solution via Unsupervised Clustering. Retrieved from [Link]

  • Open Access Journals. (n.d.). An Over View of Computational Chemistry. Retrieved from [Link]

  • ScienceDirect. (2022, May 5). Thermodynamics, excess properties, spectra and computational chemistry of 1,2-propanediol + 1,2-propane diamine binary system. Retrieved from [Link]

  • ResearchGate. (n.d.). Some Thermodynamic Properties of Binary Mixtures of Alcohol isomers and Suldolane at 298.15K | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Thermodynamic and structural properties of the two isomers of solid propanol | Request PDF. Retrieved from [Link]

  • Academia.edu. (n.d.). Detection and analysis of a new conformational isomer of propan-1,2-diol by Fourier transform microwave spectroscopy. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Stereoconservative Synthesis of (2S)-2-(tert-butoxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the stereoconservative synthesis of (2S)-2-(tert-butoxy)propan-1-ol from (S)-ethyl lactate . This chiral ether-alcohol is a high-value building block in the synthesis of pharmaceutical intermediates, particularly for installing chiral tert-butoxy motifs in liquid crystals and antiretroviral agents.

The protocol prioritizes optical purity retention and scalability , utilizing an acid-catalyzed etherification followed by a hydride reduction.

Executive Summary

This guide provides a validated workflow for converting (S)-ethyl lactate into (2S)-2-(tert-butoxy)propan-1-ol. The synthesis addresses the challenge of protecting a sterically hindered secondary alcohol without racemizing the adjacent chiral center or affecting the ester functionality prior to reduction.

Key Performance Indicators (KPIs):

  • Enantiomeric Excess (ee): >98% (Retention of Configuration)

  • Overall Yield: >75% (Two Steps)

  • Scalability: Suitable for gram-to-kilogram batches.

Retrosynthetic Analysis & Pathway

The synthesis relies on the stability of the tert-butyl ether linkage to basic reducing agents (LiAlH4). The pathway consists of two distinct unit operations:

  • Acid-Catalyzed O-Alkylation: Protection of the secondary hydroxyl group.

  • Hydride Reduction: Conversion of the ester to the primary alcohol.

SynthesisPathway SM (S)-Ethyl Lactate (Starting Material) Inter Ethyl (2S)-2-(tert-butoxy)propanoate (Protected Intermediate) SM->Inter Step 1: Isobutylene, H2SO4 DCM, 0°C -> RT (O-tert-butylation) Prod (2S)-2-(tert-butoxy)propan-1-ol (Target Product) Inter->Prod Step 2: LiAlH4 THF, 0°C (Ester Reduction)

Figure 1: Synthetic workflow for the production of (2S)-2-(tert-butoxy)propan-1-ol.

Experimental Protocols

Step 1: Synthesis of Ethyl (2S)-2-(tert-butoxy)propanoate

Objective: Selectively protect the secondary alcohol as a tert-butyl ether. Critical Quality Attribute: Prevention of acid-catalyzed racemization or elimination (dehydration).

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
(S)-Ethyl Lactate 1.0Substrate (Chiral Pool)
Isobutylene (gas) 3.0 - 5.0Alkylating Agent
Conc. H₂SO₄ 0.05 (Cat.)Catalyst
Dichloromethane (DCM) SolventReaction Medium
NaHCO₃ (sat. aq.) N/AQuenching Agent
Detailed Procedure (Pressure Vessel Method)
  • Setup: Equip a pressure-rated glass reactor (or autoclave) with a magnetic stir bar and a cooling jacket/bath.

  • Charging: Add (S)-Ethyl Lactate (11.8 g, 100 mmol) and anhydrous DCM (50 mL) to the vessel.

  • Catalyst Addition: Cool the solution to -10°C . Carefully add conc. H₂SO₄ (0.27 mL, 5 mmol) dropwise. Note: The low temperature prevents immediate elimination side reactions.

  • Isobutylene Addition: Condense Isobutylene gas (approx. 20-25 mL, ~300 mmol) into a pre-cooled graduated cylinder at -78°C (dry ice/acetone), then pour it rapidly into the reaction vessel. Alternatively, bubble the gas directly into the cold reaction mixture until the volume increases significantly.

  • Reaction: Seal the vessel securely. Allow the mixture to warm slowly to Room Temperature (20-25°C) . Stir for 24–48 hours .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1) or GC.[5][6] The starting material spot (Rf ~0.3) should disappear, replaced by the less polar ether (Rf ~0.6).

  • Quench: Cool the vessel to 0°C before opening (release residual pressure). Pour the reaction mixture slowly into a beaker containing saturated NaHCO₃ solution (100 mL) and crushed ice. Stir vigorously for 20 minutes to neutralize the acid.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic phases, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure. The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, distill under vacuum (bp ~60–65°C @ 10 mmHg).

Yield: 85–92% Data: Colorless oil. ¹H NMR (CDCl₃) confirms the appearance of a 9H singlet at δ 1.20 ppm (t-butyl group).

Step 2: Reduction to (2S)-2-(tert-butoxy)propan-1-ol

Objective: Reduce the ester functionality to a primary alcohol without cleaving the acid-sensitive tert-butyl ether. Safety Note: Lithium Aluminum Hydride (LiAlH₄) is pyrophoric. Handle under inert atmosphere (Nitrogen/Argon).

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
Ethyl (2S)-2-(tert-butoxy)propanoate 1.0Intermediate
LiAlH₄ (2.4M in THF) 1.2Reducing Agent
THF (Anhydrous) SolventSolvent
Rochelle's Salt N/AWorkup Agent
Detailed Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask. Equip with a reflux condenser, nitrogen inlet, and addition funnel.

  • Reagent Prep: Charge the flask with LiAlH₄ (1.2 equiv) suspended in anhydrous THF (5 mL per gram of substrate). Cool to 0°C in an ice bath.

  • Addition: Dissolve the Intermediate from Step 1 in THF (1:1 v/v). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Maintain internal temperature <10°C.

    • Observation: Gas evolution (H₂) will occur. Ensure adequate venting through the inert gas line.

  • Reaction: After addition, remove the ice bath and stir at Room Temperature for 2–4 hours.

    • Checkpoint: TLC should show complete consumption of the ester.

  • Fieser Workup (Critical for Filtration):

    • Cool the mixture back to 0°C .

    • Slowly add Water (1 mL per gram of LiAlH₄ used). Caution: Vigorous exotherm.

    • Add 15% NaOH solution (1 mL per gram of LiAlH₄).

    • Add Water (3 mL per gram of LiAlH₄).

  • Isolation: Warm to RT and stir for 15 minutes until the gray precipitate turns white and granular. Add anhydrous MgSO₄ to the mixture to further dry it.

  • Filtration: Filter the solids through a pad of Celite. Wash the cake with diethyl ether or THF.

  • Purification: Concentrate the filtrate. The residue is purified by vacuum distillation (bp ~150°C @ atm, or ~65°C @ 15 mmHg).

Yield: 88–95% Physical Properties: Colorless liquid.

Quality Control & Validation

ParameterMethodSpecificationNotes
Identity ¹H NMR (400 MHz, CDCl₃)δ 1.15 (d, 3H), 1.25 (s, 9H), 3.3-3.6 (m, 2H), 3.8 (m, 1H)Characteristic t-butyl singlet and diastereotopic CH₂ protons.
Optical Purity Chiral GC / HPLC>98% eeCompare with racemic standard prepared from (±)-ethyl lactate.
Water Content Karl Fischer<0.1%Crucial if used for subsequent coupling.
Troubleshooting Guide
  • Problem: Low yield in Step 1.

    • Cause: Polymerization of ethyl lactate or insufficient isobutylene.

    • Solution: Ensure temperature stays low during acid addition. Use a sealed vessel to keep isobutylene concentration high.

  • Problem: Loss of optical activity.

    • Cause: Acid concentration too high or temperature >25°C in Step 1.

    • Solution: Use a milder catalyst like Amberlyst 15 resin (remove by filtration before quench) or reduce reaction time.

References

  • General Etherification Protocol: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Isobutylene/Acid Catalysis: Organic Syntheses, Coll. Vol. 4, p. 558 (1963); Vol. 33, p. 21 (1953). (Adapting standard t-butyl ether synthesis).

  • Reduction of Hydroxy Esters: Brown, H. C.; Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters." J. Org. Chem.1982 , 47, 1604–1610.

  • Physical Data Verification: PubChem Compound Summary for CID 11768613, (2S)-2-(tert-butoxy)propan-1-ol.

Sources

Application Note: Precision Synthesis of Chiral Ether-Alcohols via Regioselective Ring Opening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nucleophilic ring opening of asymmetric epoxides with bulky alcohols represents a critical transformation in the synthesis of chiral pharmaceutical intermediates (APIs), particularly for


-blockers and chiral solvating agents. This guide details the regioselective synthesis of (S)-1-(tert-butoxy)propan-2-ol  from (S)-propylene oxide  and tert-butanol .

While primary alcohols typically attack the more substituted carbon (C2) under acidic conditions (electronic control), the extreme steric bulk of tert-butanol overrides this preference, predominantly favoring attack at the less hindered primary carbon (C1) (steric control). This protocol utilizes a mild Lewis Acid catalyst, Magnesium Perchlorate [Mg(ClO


)

]
, to activate the epoxide without inducing polymerization or racemization, ensuring high enantiomeric purity (>99% ee) and regioselectivity.

Mechanistic Insight & Regiochemistry

The Steric vs. Electronic Conflict

The reaction of (S)-propylene oxide with tert-butanol is governed by two competing forces:

  • Electronic Control (Acid Catalysis): Protonation or chelation of the epoxide oxygen creates partial positive charge character. This charge is best stabilized at the more substituted carbon (C2), theoretically inviting nucleophilic attack there (Markovnikov-like).

  • Steric Control: The tert-butyl group is sterically demanding. Approaching the secondary carbon (C2) is energetically unfavorable due to the adjacent methyl group. Consequently, the nucleophile attacks the accessible primary carbon (C1).

Stereochemical Outcome
  • Path A (Dominant): Attack at C1 (

    
    -type). The chiral center at C2 is not  involved in the bond-breaking event.
    
    • Result: Retention of Configuration.

    • Product: (S)-1-(tert-butoxy)propan-2-ol.[1]

  • Path B (Minor): Attack at C2 (

    
    -type or borderline 
    
    
    
    ).
    • Result: Inversion of Configuration.

    • Product: (R)-2-(tert-butoxy)propan-1-ol.

Expert Insight: For tert-butanol, Path A is favored >10:1 under mild Lewis Acid conditions. Strong Brønsted acids increase Path B and polymerization risks.

Reaction Pathway Diagram

ReactionPathway Reactant (S)-Propylene Oxide + tert-Butanol Activation Lewis Acid Activation (Mg-O Complex) Reactant->Activation Mg(ClO4)2 TS_C1 TS A: Attack at C1 (Sterically Favored) Activation->TS_C1 Fast (Low Sterics) TS_C2 TS B: Attack at C2 (Sterically Hindered) Activation->TS_C2 Slow (High Sterics) Prod_Major Major Product: (S)-1-(tert-butoxy)propan-2-ol (Retention of config) TS_C1->Prod_Major Prod_Minor Minor Product: (R)-2-(tert-butoxy)propan-1-ol (Inversion) TS_C2->Prod_Minor

Figure 1: Mechanistic bifurcation showing the dominance of C1 attack due to the steric bulk of the tert-butyl nucleophile.

Protocol: Magnesium Perchlorate Catalyzed Ring Opening

This method is selected for its mildness, preventing the polymerization of propylene oxide (a common side reaction with strong acids) and ensuring high regioselectivity.

Materials & Reagents
ReagentPurity/GradeRoleHazard Note
(S)-Propylene Oxide>99% (Optical)SubstrateVolatile, Carcinogen (GHS Cat 1B)
tert-ButanolAnhydrousNucleophile/SolventFlammable solid/liquid (mp 25°C)
Magnesium PerchlorateReagent GradeLewis Acid CatalystOxidizer, hygroscopic
Dichloromethane (DCM)AnhydrousSolvent (Workup)Toxic
Sodium BicarbonateSat. SolutionQuenching AgentIrritant
Experimental Workflow

Step 1: Catalyst Preparation

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Cool to room temperature under a stream of Nitrogen (

    
    ).
    
  • Add Magnesium Perchlorate (

    
    , 0.1 eq relative to epoxide).
    
    • Note:

      
       is a powerful drying agent; ensure minimal exposure to atmospheric moisture.
      

Step 2: Reactant Addition

  • Add tert-Butanol (5.0 eq) to the flask. Use the alcohol in excess to serve as both reagent and solvent.

    • Tip: If t-BuOH is solid, warm gently to 30°C to melt before addition.

  • Stir until the catalyst is dissolved or finely suspended.

  • Cool the mixture to 0°C using an ice bath.

  • Add (S)-Propylene Oxide (1.0 eq) dropwise via syringe over 10 minutes.

    • Critical Parameter: Slow addition prevents localized exotherms which can degrade optical purity.

Step 3: Reaction Phase

  • Allow the reaction to warm slowly to room temperature (25°C).

  • Stir for 12–24 hours .

  • Monitoring: Monitor via TLC (stain with PMA or Anisaldehyde) or GC-FID.

    • Endpoint: Disappearance of propylene oxide peak.

Step 4: Workup & Purification [2]

  • Quench the reaction with Saturated

    
      (10 mL).
    
  • Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Wash combined organic layers with brine.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
    • Caution: The product is volatile. Do not use high vacuum (<10 mbar) or excessive heat (>40°C) during concentration.

  • Purification: Distillation is preferred over column chromatography for this ether-alcohol.

    • Boiling Point: ~151°C (at 760 mmHg).

Experimental Decision Tree

Workflow Start Start: Dry Flask N2 Atmosphere Mix Dissolve Mg(ClO4)2 in excess t-BuOH Start->Mix Cool Cool to 0°C Mix->Cool AddPO Add (S)-Propylene Oxide (Dropwise) Cool->AddPO React Stir at RT (12-24h) AddPO->React Check GC/TLC Check: PO Consumed? React->Check Check->React No Quench Quench with sat. NaHCO3 Check->Quench Yes Extract Extract (DCM) -> Dry -> Concentrate Quench->Extract Distill Vacuum Distillation Extract->Distill Finish Final Product: (S)-1-(tert-butoxy)propan-2-ol Distill->Finish

Figure 2: Step-by-step workflow for the Lewis Acid catalyzed ring opening.

Analytical Validation

To ensure the protocol meets pharmaceutical standards, validation of Regioselectivity and Enantiomeric Excess (ee) is required.

Regioselectivity Analysis ( -NMR)

Distinguishing the major isomer (Secondary Alcohol) from the minor (Primary Alcohol).

  • Major Isomer [(S)-1-(tert-butoxy)propan-2-ol]:

    • Look for the methine proton (

      
      ) as a multiplet around 
      
      
      
      3.8–4.0 ppm.
    • The methyl doublet (

      
      ) will be shielded relative to the minor isomer.
      
  • Minor Isomer [(R)-2-(tert-butoxy)propan-1-ol]:

    • Look for the methylene protons (

      
      ) as a multiplet/doublet of doublets.
      
Enantiomeric Excess (Chiral GC)
  • Column: Cyclodextrin-based stationary phase (e.g., Beta-DEX 120).

  • Conditions: Isothermal 60°C or ramp 2°C/min.

  • Expectation: (S)-enantiomer (major) should elute distinctly from the (R)-enantiomer (trace, if any inversion occurred).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Volatility of productUse mild vacuum during concentration; avoid high heat.
Polymerization Catalyst too acidicSwitch from Bronsted acids to milder Lewis acids (

or

).
Poor Regioselectivity Temperature too highMaintain 0°C during addition; do not exceed 25°C during reaction.
Incomplete Reaction Steric hindranceIncrease reaction time to 48h or use ultrasonic activation (sonication).

References

  • Iranpoor, N., & Mohammadpour-Baltork, I. (1995). Synthetic Communications, 20(18), 2747-2752.
  • Magnesium Catalysis for Regiodivergence

    • Schneider, C. et al. (2020). Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation. Journal of the American Chemical Society. Link

  • Industrial Standards & Isomer Data

    • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2006). 1-tert-Butoxypropan-2-ol.[1][3][4] In Propylene Glycol Mono-t-butyl Ether.[1][3][4][5] World Health Organization. Link

  • Mechanistic Grounding (Epoxide Opening): Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Alternative Catalysts (Metal Triflates)

    • Williams, D. B. G., & Lawton, M. (2005). Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols.[6] Organic & Biomolecular Chemistry. Link

Sources

Application Note: High-Fidelity Regioselective Etherification of (S)-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The etherification of (S)-1,2-propanediol (propylene glycol) presents a classic challenge in organic synthesis: distinguishing between a primary (C1) and a secondary (C2) hydroxyl group while preserving the stereochemical integrity of the chiral center. While industrial routes often rely on the ring-opening of propylene oxide, laboratory and drug development workflows frequently require the direct functionalization of the diol scaffold to access specific chiral ether intermediates.

This guide details two distinct protocols:

  • Method A (Direct Nucleophilic Substitution): A scalable, base-mediated approach suitable for simple alkylations where downstream separation is acceptable.

  • Method B (Organotin-Mediated Activation): A high-precision, regioselective protocol utilizing dibutyltin oxide (

    
    ) to exclusively activate the primary hydroxyl group, essential for high-value pharmaceutical intermediates.
    

Mechanistic Foundation & Selectivity

The Chemoselectivity Challenge

(S)-1,2-Propanediol contains two nucleophilic sites:

  • C1-OH (Primary): Sterically accessible, kinetically favored (

    
    ).
    
  • C2-OH (Secondary): Sterically hindered, adjacent to the chiral center.

In a standard Williamson ether synthesis using a strong base (e.g., NaH), the alkoxide equilibrium often favors the primary position slightly, but rapid equilibration and the high reactivity of alkyl halides typically result in a statistical mixture of:

  • Product A: 1-O-alkyl (Major)

  • Product B: 2-O-alkyl (Minor)

  • Product C: 1,2-di-O-alkyl (Over-alkylation byproduct)

The Organotin Solution (Stannylene Acetals)

To achieve high regioselectivity (>95%) for the primary position, we employ dibutyltin oxide . This reagent reacts with vicinal diols to form a five-membered stannylene acetal ring.

Mechanism of Activation: The oxygen atoms in the stannylene ring are not equivalent. The primary oxygen, being less sterically hindered, becomes the preferred site for nucleophilic attack on the alkyl halide, effectively "locking" the secondary position and directing alkylation solely to C1.

ReactionPathways Diol (S)-1,2-Propanediol Base Direct Base (NaH) Kinetic Control Diol->Base Tin Bu2SnO Catalyst Thermodynamic Control Diol->Tin Mix Mixture: Mono-1-O (60%) Mono-2-O (20%) Bis-O (20%) Base->Mix Non-selective Acetal Stannylene Acetal Intermediate Tin->Acetal - H2O Specific High Purity (S)-1-O-alkyl-2-propanol (>95% Regioselectivity) Acetal->Specific + R-X

Figure 1: Comparison of direct base-mediated etherification vs. organotin-mediated regioselective activation.

Protocol A: Direct Base-Mediated Etherification

Application: Early-stage discovery where yield is prioritized over absolute regiopurity, or where isomers are easily separable by distillation.

Materials
  • (S)-1,2-Propanediol (Anhydrous)

  • Sodium Hydride (60% dispersion in mineral oil)[1]

  • Alkyl Halide (e.g., Benzyl bromide or Methyl iodide)

  • THF (Anhydrous) or DMF (Anhydrous)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Argon, suspend Sodium Hydride (1.1 eq) in anhydrous THF (0.5 M concentration relative to diol) .

  • Deprotonation: Cool the suspension to 0°C. Add (S)-1,2-Propanediol (1.0 eq) dropwise.

    • Observation: Vigorous evolution of

      
       gas.
      
    • Critical Step: Allow to stir at 0°C for 30 mins, then warm to room temperature (RT) for 1 hour to ensure alkoxide formation.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.0 eq) dropwise to minimize over-alkylation.

    • Note: Do not use excess alkyl halide if mono-etherification is the goal.

  • Reaction: Stir at RT. Monitor by TLC or GC-MS.

    • Time: Typically 4–12 hours.

  • Quench: Carefully add saturated

    
     solution at 0°C.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography is required to separate the mono-ether from the di-ether and the regioisomer.

Protocol B: High-Fidelity Organotin-Mediated Alkylation

Application: Late-stage drug development requiring >95% regioselectivity for the primary ether.

Materials
  • (S)-1,2-Propanediol[2][3]

  • Dibutyltin Oxide (

    
    ) (1.0 eq for stoichiometric, 0.1 eq for catalytic with additives)
    
  • Alkyl Halide (e.g., Benzyl Bromide)

  • Cesium Fluoride (CsF) (Promoter)

  • Solvent: Toluene (for acetal formation) and DMF (for alkylation)

Experimental Workflow

TinWorkflow Step1 1. Acetal Formation Reflux Diol + Bu2SnO in Toluene (Dean-Stark Trap) Step2 2. Solvent Swap Evaporate Toluene Re-dissolve in Anhydrous DMF Step1->Step2 Homogeneous Solution Indicates Completion Step3 3. Activation & Alkylation Add CsF (1.2 eq) + Alkyl Halide (1.1 eq) Heat to 40-60°C Step2->Step3 Step4 4. Hydrolysis Add Wet Ether/Water Precipitate Tin Solids Step3->Step4 Monitor TLC Step5 5. Purification Filtration & Chromatography Step4->Step5

Figure 2: Step-by-step workflow for the stannylene acetal-mediated regioselective alkylation.

Detailed Procedure
  • Stannylene Acetal Formation:

    • Combine (S)-1,2-Propanediol (10 mmol) and

      
       (10 mmol)  in Toluene (100 mL) .
      
    • Heat to reflux using a Dean-Stark trap to remove water.

    • Self-Validating Endpoint: The reaction starts as a suspension. It is complete when the solution becomes completely clear and homogeneous (approx. 2–4 hours), indicating the formation of the lipophilic stannylene acetal.

  • Solvent Exchange:

    • Concentrate the toluene solution to dryness under reduced pressure.

    • Redissolve the resulting white/colorless solid in anhydrous DMF (20 mL) .

  • Regioselective Alkylation:

    • Add Cesium Fluoride (CsF, 12 mmol) . Rationale: Fluoride coordinates to the tin, increasing the nucleophilicity of the oxygen atoms.

    • Add the Alkyl Halide (11 mmol) .

    • Stir at 40–60°C.

    • Mechanistic Note: The primary oxygen attacks the electrophile. The secondary oxygen remains bound to the tin until hydrolysis.

  • Workup & Tin Removal:

    • Dilute with Diethyl Ether and add water.

    • Vigorous stirring will cause the tin byproducts to precipitate as a white solid (

      
      ).
      
    • Filter through a pad of Celite.

    • Trace Metal Control: For pharma applications, wash the organic phase with a 10% KF (Potassium Fluoride) solution to remove residual soluble tin species.

  • Isolation:

    • Dry organics (

      
      ) and concentrate.
      
    • Purify via silica gel chromatography.

Data Analysis & Quality Control

Expected Data Profile
ParameterMethod A (Direct Base)Method B (Tin-Mediated)
Primary Ether (Yield) 40–50%85–95%
Secondary Ether 15–25%< 2%
Bis-Ether 10–20%< 5%
Regioselectivity Low (Statistical)High (>95:5)
Purification Effort High (Difficult Separation)Low (Filtration + Flash)
Characterization (NMR)

Differentiation of the isomers is critical.

  • 1-O-Alkyl (Target): The C1 protons will show a distinct downfield shift and splitting pattern typical of ethers (

    
     3.4–3.6 ppm). The C2 proton (chiral center) remains a free alcohol (
    
    
    
    3.9–4.0 ppm).
  • 2-O-Alkyl (Byproduct): The C2 proton shifts downfield significantly due to etherification.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity:

    • Method A: NaH is pyrophoric and moisture sensitive.[1] Water kills the base and stops the reaction.

    • Method B: The stannylene acetal hydrolyzes back to the diol if exposed to moisture before the alkylation step. Ensure the toluene reflux effectively removes all water (azeotrope).

  • Reaction Rate (Method B):

    • If the alkylation is slow, add Tetrabutylammonium Iodide (TBAI) (0.1 eq) as a phase transfer catalyst/nucleophilic catalyst to accelerate the reaction with the alkyl halide.

  • Safety (Tin):

    • Organotin compounds are toxic. All weighing and handling should be done in a fume hood. Waste must be segregated into specific "Heavy Metal" waste streams.

References

  • Williamson Ether Synthesis Mechanism & Selectivity

    • Source: Chemistry LibreTexts. "Williamson Ether Synthesis."[4][5][6][7]

    • URL:[Link][6][7][8]

  • Regioselective Alkyl

    • Source: Martinelli, M. J., et al. "Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols."[9] Organic Letters, 1999.[9]

    • URL:[Link]

  • Source: Google Patents (EP1375462A1). "Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol.
  • Safety Protocols for Sodium Hydride

    • Source: UC Santa Barbara.
    • URL:[Link]

Sources

Application Note: High-Fidelity Preparation of (S)-2-tert-butoxy-1-propanol via Hydride Reduction

Author: BenchChem Technical Support Team. Date: February 2026


-Alkoxy Esters

Executive Summary

This application note details the synthesis of (S)-2-tert-butoxy-1-propanol (CAS: 115448-84-1), a critical chiral building block used in the synthesis of stereochemically pure propylene glycol ethers and pharmaceutical intermediates.

The protocol utilizes Lithium Aluminum Hydride (LiAlHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


)  to reduce methyl (S)-2-tert-butoxypropionate. While hydride reductions are standard, this specific substrate presents unique challenges regarding the preservation of the 

-chiral center and the isolation of the water-soluble product from aluminum salts.

Key Technical Advantages of This Protocol:

  • Chiral Integrity: Optimized thermal parameters prevent racemization at the

    
    -position.
    
  • Emulsion-Free Workup: Implementation of the Fieser Method eliminates the formation of gelatinous aluminum emulsions, maximizing yield and throughput.

  • Scalability: The thermodynamic control described herein allows for safe scaling from milligram to multigram batches.

Retrosynthetic Analysis & Reaction Scheme

The target molecule is accessed via the exhaustive reduction of the corresponding ester.[1] The bulky tert-butyl ether protecting group is stable under the strongly basic and reducing conditions of LiAlH


, unlike silyl ethers which may undergo migration or cleavage.
Reaction Pathway

The transformation proceeds through a two-stage hydride transfer:

  • Nucleophilic Acyl Substitution: Conversion of the ester to the intermediate aldehyde.

  • Nucleophilic Addition: Rapid reduction of the aldehyde to the alkoxide, followed by protonation.

ReactionScheme Start Methyl (S)-2-tert-butoxypropionate (Chiral Precursor) Inter Intermediate Aldehyde Start->Inter Hydride Transfer 1 Reagent LiAlH4 (1.5 eq) THF, 0°C -> Reflux Reagent->Start Reagent Stream Product (S)-2-tert-butoxy-1-propanol (Target Alcohol) Inter->Product Hydride Transfer 2 + H3O+ Quench

Figure 1: Reaction pathway for the reduction of (S)-2-tert-butoxypropionate.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled.

ParameterSpecificationRationale
Solvent Quality Anhydrous THF (<50 ppm H

O)
LiAlH

is pyrophoric and reacts violently with moisture. Water destroys reagent stoichiometry and creates fire hazards.
Temperature (Addition) 0 °CControls the exothermic nature of the hydride addition, preventing runaway thermal events and minimizing side reactions.
Stoichiometry 1.2 – 1.5 equivalents LiAlH

While 0.5 eq is theoretically sufficient (4 hydrides per Al), excess ensures complete conversion and accounts for adventitious moisture.
Quench Method Fieser ProtocolCritical: Prevents the formation of "aluminum slime" (hydrated aluminates) which traps product and makes filtration impossible.
Inert Atmosphere Nitrogen or ArgonPrevents atmospheric moisture ingress and oxygen exposure during the reaction.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents: Methyl (S)-2-tert-butoxypropionate (neat oil), LiAlH

    
     (pellets or 2.0 M solution in THF), Anhydrous THF, Sodium Sulfate (anhydrous).
    
  • Glassware: Flame-dried 3-neck round bottom flask (RBF), reflux condenser, pressure-equalizing addition funnel, nitrogen line.

Step-by-Step Procedure
Phase 1: Reagent Preparation & Inertion
  • Assemble the glassware while hot or flame-dry under vacuum. Flush with dry Nitrogen for 15 minutes.

  • Charge the RBF with Anhydrous THF (Calculated for 0.2 M concentration relative to substrate).

  • Carefully add LiAlH

    
      (1.5 equiv) to the THF.
    
    • Note: If using pellets, allow 30 minutes for dissolution. If using solution, add via syringe.

  • Cool the grey suspension to 0 °C using an ice/water bath.

Phase 2: Controlled Reduction
  • Dissolve Methyl (S)-2-tert-butoxypropionate (1.0 equiv) in a minimal volume of anhydrous THF.

  • Transfer the ester solution to the addition funnel.

  • Dropwise Addition: Add the ester solution to the LiAlH

    
     suspension over 30–45 minutes.
    
    • Observation: Gas evolution (H

      
      ) will occur. Ensure the internal temperature does not exceed 10 °C.
      
  • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Optional Reflux: If TLC indicates incomplete conversion after 2 hours, heat to gentle reflux (66 °C) for 1 hour.

    • Checkpoint: The bulky tert-butyl group may sterically hinder the carbonyl, necessitating thermal energy to drive the reaction to completion.

Phase 3: The Fieser Workup (CRITICAL STEP)

Standard acid/water quenches result in intractable emulsions. Use the specific stoichiometry below based on the mass of LiAlH


 used.

For every 1.0 g of LiAlH


 used, perform the following sequence at 0 °C with vigorous stirring:
  • Add 1.0 mL Water (Slowly! Violent gas evolution).

  • Add 1.0 mL 15% (w/v) NaOH solution.

  • Add 3.0 mL Water.

  • Remove the cooling bath and stir for 15–30 minutes.

    • Result: The grey suspension will turn into a white, granular precipitate (Lithium Aluminate) suspended in clear THF.

Phase 4: Isolation
  • Add anhydrous MgSO

    
     directly to the mixture to dry the THF phase.
    
  • Filter the mixture through a fritted glass funnel or a pad of Celite.

    • Benefit: The granular precipitate filters rapidly.

  • Rinse the filter cake with fresh THF (2x).

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator).

    • Caution: The product is a volatile alcohol (BP ~150 °C). Do not use high vacuum/heat excessively.

Purification
  • Distillation: The crude oil is best purified via vacuum distillation (bulb-to-bulb or short path).

  • Boiling Point: ~60–65 °C at 10 mmHg (approximate). Atmospheric BP is ~151 °C.

Quality Control & Validation

Confirm the identity and purity of the product using the following metrics.

MetricExpected ResultInterpretation
Appearance Colorless, clear liquidYellowing indicates oxidation or impurities.
1H NMR (CDCl

)

1.15 (d, 3H), 1.20 (s, 9H), 3.4-3.9 (m, 3H)
Confirm integration of tert-butyl (9H) vs methyl doublet (3H).
Chirality

(neat or solvent)
Compare to literature value of precursor. Reduction usually retains configuration.
IR Spectroscopy Broad peak ~3400 cm

Presence of O-H stretch (Alcohol). Absence of C=O stretch (~1740 cm

).
Workup Logic Flow

The following diagram illustrates the decision matrix for the critical workup phase to ensure safety and yield.

WorkupLogic Reaction Reaction Mixture (LiAlH4 + Alkoxide) Cool Cool to 0°C Reaction->Cool Water1 Add x mL H2O (Quench excess Hydride) Cool->Water1 Slow Addition Base Add x mL 15% NaOH (Form Aluminate) Water1->Base Water2 Add 3x mL H2O (Hydrate Salts) Base->Water2 Stir Stir 15 mins (Granulation) Water2->Stir Filter Filter Precipitate Stir->Filter

Figure 2: The Fieser Workup Protocol for Aluminum Hydride Reductions.

Safety & Handling

  • Pyrophoric Hazard: LiAlH

    
     can ignite spontaneously in moist air. Handle only in a fume hood. Keep a Class D fire extinguisher nearby.
    
  • Hydrogen Gas: The reaction generates significant volumes of H

    
     gas. Ensure the nitrogen line has an active bubbler to vent pressure.
    
  • Skin Contact: The product is a glycol ether derivative; avoid skin contact as these compounds can be absorbed transdermally.

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The authoritative source for the Fieser Workup stoichiometry).
  • Brown, H. C.; Krishnamurthy, S. "Forty Years of Hydride Reductions." Tetrahedron1979 , 35, 567–607. Link

  • National Toxicology Program. "Chemical Properties of 1-tert-Butoxy-2-propanol (Isomer Analog)." PubChem Database. Accessed Oct 2023. Link

  • Cohen, N. et al. "Synthesis of chiral intermediates." Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Propylene Glycol Mono-tert-Butyl Ether Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the separation, identification, and purification of 1-tert-butoxy-2-propanol (


-isomer) and 2-tert-butoxy-1-propanol  (

-isomer). It is designed for researchers requiring high-purity isomers for toxicological studies or pharmaceutical intermediate synthesis.
Quick Reference Data
Property

-Isomer
(Major)

-Isomer
(Minor)
IUPAC Name 1-(1,1-dimethylethoxy)propan-2-ol2-(1,1-dimethylethoxy)propan-1-ol
Structure Secondary Alcohol (

-OH)
Primary Alcohol (

-OH)
CAS No. 57018-52-794023-15-1
Boiling Point ~151–153 °C~154.1 °C
Reactivity Sterically hindered; slower esterificationSterically accessible; rapid esterification
Commercial Purity >99% (typical)<0.5% (impurity)
Module 1: Analytical Separation (Troubleshooting GC Methods)

User Question: I am seeing a single broad peak or a shoulder on my GC chromatogram. How can I resolve the


 and 

isomers for accurate quantification?

Technical Diagnosis: The boiling point difference between these isomers is extremely narrow (


). On standard non-polar columns (e.g., 100% dimethylpolysiloxane), separation is driven purely by volatility, leading to co-elution. To resolve them, you must exploit the polarity difference  between the secondary and primary hydroxyl groups.

Optimized Protocol: Switch to a column with cyano- or PEG- (polyethylene glycol) based stationary phases. The primary alcohol (


-isomer) has a more accessible hydroxyl hydrogen, resulting in stronger hydrogen bonding with polar phases and a longer retention time relative to the 

-isomer.

Recommended Columns:

  • Rxi-1301Sil MS / DB-1301 (Cyano-based): Excellent for glycol ethers; provides sharp peaks and baseline resolution.

  • DB-Wax / HP-INNOWax (PEG-based): Maximum polarity; best for separating alcohol regioisomers but has lower thermal stability.

Method Parameters (Example for Rxi-1301):

  • Inlet: 250 °C, Split 50:1.

  • Flow: 1.0 mL/min (He).

  • Oven: 40 °C (hold 2 min)

    
     10 °C/min 
    
    
    
    240 °C.
  • Elution Order:

    • 1-tert-butoxy-2-propanol (

      
      ):  Elutes first (Shielded 
      
      
      
      -OH, lower BP).
    • 2-tert-butoxy-1-propanol (

      
      ):  Elutes second (Accessible 
      
      
      
      -OH, higher BP).
Module 2: Preparative Purification (The "Expert" Workflow)

User Question: Fractional distillation isn't working. The fractions are still mixtures. How do I isolate the pure


-isomer or remove the 

-isomer completely?

Technical Diagnosis: Due to the


, standard fractional distillation requires a column with >100 theoretical plates (e.g., a spinning band column) and a high reflux ratio (50:1), which is time-consuming and low-yield.

Solution: Chemoselective Derivatization (Kinetic Resolution) You can exploit the steric difference between the primary and secondary alcohols. The


-isomer (primary) reacts significantly faster with bulky electrophiles than the 

-isomer (secondary).

Protocol: The Trityl Chloride "Tagging" Method This method selectively converts the


-isomer into a high-molecular-weight trityl ether, which is non-volatile. The unreacted 

-isomer can then be easily distilled away.

Step-by-Step Workflow:

  • Reagents: Dissolve the isomer mixture in dry pyridine (or DCM with

    
    ).
    
  • Tagging: Add 1.1 equivalents of Trityl Chloride (Triphenylmethyl chloride) relative to the estimated

    
    -isomer content (determined by GC).
    
    • Mechanism:[1][2] Trityl chloride is extremely bulky. It reacts rapidly with the unhindered primary -OH (

      
      ) but is too sterically hindered to react effectively with the secondary -OH (
      
      
      
      ) under mild conditions.
  • Reaction: Stir at room temperature for 4–12 hours. Monitor disappearance of the

    
    -isomer by GC.
    
  • Workup: Wash with water to remove salts. Dry organic phase.

  • Separation: Perform a simple flash distillation (vacuum transfer).

    • Distillate: Pure 1-tert-butoxy-2-propanol (

      
      ) .[3]
      
    • Residue: Solid trityl ether of the

      
      -isomer (and excess reagent).
      
Module 3: Stability & Handling (Critical Warnings)

User Question: My sample is degrading into isobutylene and propylene glycol. What is happening?

Technical Diagnosis: Tert-butyl ethers are acid-labile . In the presence of strong acids (or even acidic silica gel during chromatography), the ether bond cleaves via an E1 mechanism to form a stable tert-butyl carbocation (which eliminates to isobutylene) and the free glycol.

Prevention Guide:

  • Avoid Acidic Workups: Never wash with strong acids (HCl,

    
    ). Use saturated 
    
    
    
    or dilute acetic acid if neutralization is needed.
  • Chromatography: If using silica gel, pretreat the column with 1% triethylamine in hexane to neutralize acidic sites. Ideally, use neutral alumina.

  • Storage: Store over molecular sieves or with a trace of stabilizer (e.g., BHT) if peroxide formation is a concern (though tert-butyl ethers are more resistant to peroxidation than ethyl/methyl ethers, the secondary alcohol position is susceptible).

Visual Decision Guides
Figure 1: Separation Strategy Decision Tree

SeparationStrategy Start Start: Isomer Mixture Goal Define Goal Start->Goal Analytical Analytical Quantification Goal->Analytical Quantify Ratio Prep Preparative Isolation Goal->Prep Purify Alpha ColSel Select Polar Column (Rxi-1301 or Wax) Analytical->ColSel Distill Is Delta Tb > 5°C? Prep->Distill SimpleDist Fractional Distillation (Spinning Band) Distill->SimpleDist Yes (Rare) ChemDeriv Chemical Derivatization (Kinetic Resolution) Distill->ChemDeriv No (Typical) Use Trityl Chloride\n(Tags Primary OH) Use Trityl Chloride (Tags Primary OH) ChemDeriv->Use Trityl Chloride\n(Tags Primary OH)

Caption: Decision matrix for selecting the appropriate separation pathway based on scale and purity requirements.

Figure 2: Kinetic Resolution Workflow (Trityl Chloride Method)

Derivatization Mix Mixture: Alpha (Sec-OH) Beta (Prim-OH) Reaction Reaction (Steric Selection) Mix->Reaction Reagent + Trityl Chloride (Bulky Electrophile) Reagent->Reaction Products Mixture: Alpha (Unreacted) Beta-Trityl Ether (Heavy) Reaction->Products Distillation Vacuum Distillation Products->Distillation PureAlpha Distillate: Pure Alpha Isomer Distillation->PureAlpha Waste Residue: Beta-Trityl Ether Distillation->Waste

Caption: Workflow for the chemical removal of the beta-isomer using steric bulk to prevent reaction with the alpha-isomer.

References
  • World Health Organization (WHO). (2006). 1-tert-Butoxypropan-2-ol: Exposure Data and Chemical Properties. IARC Monographs, Vol 88.

  • National Institute of Standards and Technology (NIST). (2023). 2-Propanol, 1-butoxy- (Isomer Data and GC Retention Indices). NIST Chemistry WebBook, SRD 69.

  • Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column.

  • U.S. Environmental Protection Agency (EPA). (2025). 40 CFR Part 59 Subpart E - Reactivity Factors for 2-tert-Butoxy-1-Propanol. Electronic Code of Federal Regulations.

  • Fan, Y., et al. (2024). Removing a Trace Isomer in Propylene Glycol Methyl Ether via Reactive Separation. Industrial & Engineering Chemistry Research. (Adapted methodology for steric tagging).

Sources

Removing unreacted tert-butanol from product mixture

Technical Support Center: Removing Unreacted tert-Butanol ( -BuOH)

Ticket ID: TBU-REM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Melting Point Trap"

Removing tert-butanol (

melting point (25–26 °C)

In a standard rotary evaporator workflow, evaporative cooling rapidly drops the temperature of the solvent. Pure

This guide provides three field-validated workflows to bypass this physical limitation.

Module 1: The Azeotropic Evaporation Method (Recommended)

Best For: Stable compounds; General crude mixtures. Mechanism: Water forms a minimum-boiling azeotrope with

1

Azeotrope Data
Component AComponent BAzeotrope BP (

C)
Composition (by Mass)

-BuOH
Water 79.9 88.2%

-BuOH / 11.8% Water

-BuOH
Cyclohexane71.037%

-BuOH / 63% Cyclohexane
Step-by-Step Protocol
  • The "Spike" Step: Add water to your reaction mixture.[2] Aim for a ratio of roughly 1:5 (Water :

    
    -BuOH) . You do not need to be precise; you just need enough water to prevent the alcohol from crystallizing.
    
  • Bath Setup: Set your rotavap water bath to 40–45 °C . Do not use a cold bath; heat is required to counteract evaporative cooling.

  • Pressure Ramp:

    • Start at 150 mbar to remove bulk solvents.

    • Slowly ramp down to 40–50 mbar .

    • Crucial: If you see solids forming on the flask walls, stop . Add more water, swirl until dissolved, and resume.

  • Co-Solvent Chase (Optional): If traces remain, add Heptane or Toluene and re-evaporate. These form ternary azeotropes or simply mechanically entrain the residual alcohol.

Module 2: The Aqueous Extraction ("Wash") Method[2]

Best For: Hydrophobic (lipophilic) products; Large scale reactions. Mechanism:

Protocol
  • Dilution: Dilute your reaction mixture with a non-polar solvent (e.g., Diethyl Ether, Ethyl Acetate, or Hexanes).

    • Note: Diethyl Ether is often superior because

      
      -BuOH is less soluble in it than in DCM, forcing the 
      
      
      -BuOH into the water layer.
  • The "Volume Rule": Perform multiple small washes rather than one large wash.

    • Standard: 4 x 20 mL water is better than 1 x 80 mL water.

  • The Salting Out Trick: If you encounter an emulsion or if your product is slightly polar:

    • Wash 1-2: Pure Water (removes bulk

      
      -BuOH).
      
    • Wash 3-4: Saturated Brine (NaCl) . The high ionic strength forces organic impurities (and your product) out of the aqueous phase.

Module 3: Lyophilization (Freeze-Drying)

Best For: Thermally sensitive compounds; Peptides; Biological samples. Mechanism: Sublimation. Since

Protocol
  • Pre-Freeze: Flash freeze your mixture in liquid nitrogen or a dry ice/acetone bath. Ensure the layer of ice is thin (shell freezing) to maximize surface area.

  • Solvent Ratio: If your mixture is pure

    
    -BuOH, it may melt in the lyophilizer before subliming.
    
    • Fix: Add Water or Acetonitrile (10-20% v/v) before freezing. This creates a stable eutectic mixture that stays frozen during the sublimation process.

  • Parameters:

    • Condenser Temp: <-50 °C (Essential).

    • Vacuum: <0.1 mbar .

Visual Decision Guide

Use the following logic tree to select the correct removal method for your specific constraints.

GStartStart: Removal of t-BuOHIsSensitiveIs Product Thermally Sensitive?Start->IsSensitiveIsHydrophobicIs Product Hydrophobic?IsSensitive->IsHydrophobicNo (Stable < 50°C)LyophilizationMETHOD 3: Lyophilization(Add 10% Water/ACN)IsSensitive->LyophilizationYes (e.g. Peptides)AqueousWashMETHOD 2: Aqueous Extraction(Use Et2O + Brine)IsHydrophobic->AqueousWashYes (LogP > 2)RotavapMETHOD 1: Azeotropic Rotavap(Add Water + 45°C Bath)IsHydrophobic->RotavapNo / Unsure

Figure 1: Decision matrix for selecting the optimal tert-butanol removal strategy based on product stability and solubility.

Validation: "Is it actually gone?"

Do not rely on smell (camphor-like odor). Use Proton NMR (


H-NMR)
SolventChemical Shift (

)
MultiplicityIntegral
CDCl

1.28 ppm Singlet9H (

-Butyl group)
DMSO-

1.11 ppm Singlet9H (

-Butyl group)
D

O
1.24 ppm Singlet9H (

-Butyl group)

Note: The hydroxyl (-OH) proton is variable (typically 2.0–4.0 ppm) and should not be used for quantification.

Troubleshooting & FAQ

Q: The mixture froze inside my rotavap flask and isn't evaporating. What do I do? A: This is "evaporative freezing."

  • Stop the rotation and vent the system.

  • Add a small amount of warm water or heptane to the flask.

  • Use a heat gun (gently) or a warm water bath to melt the solid.

  • Resume evaporation at a higher pressure (less vacuum) or higher bath temperature to slow the rate of cooling.

Q: I used the aqueous wash method, but now I have a giant emulsion. A:

  • Add solid NaCl directly to the separatory funnel and shake.

  • If that fails, filter the entire mixture through a pad of Celite .[2]

  • Wait.[3] Time is often the only cure for stubborn emulsions.

Q: Can I just use a high-vacuum pump (Schlenk line) to pull it off? A: Only if you protect your pump.

must

References

  • Azeotrope Data & Separation

    • Separation of tertiary butyl alcohol from water by azeotropic or extractive distillation.[4] U.S. Patent 5,084,142. (1992).[4] Link

  • NMR Chemical Shifts

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[5] Journal of Organic Chemistry, 62(21), 7512–7515.[6] Link

  • Lyophilization Protocols

    • Wittaya-Areekul, S., & Nail, S. L. (1998). Freeze-drying of tert-butanol/water cosolvent systems. Journal of Pharmaceutical Sciences, 87(4), 491–495. Link

Minimizing racemization during synthesis of (2S)-2-tert-butoxypropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Racemization and Ensuring Stereochemical Integrity

Welcome to the Technical Support Center for the synthesis of (2S)-2-tert-butoxypropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize this chiral building block with high enantiomeric purity. Here, we provide troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis, with a primary focus on preventing racemization at the C2 stereocenter.

Introduction

(2S)-2-tert-butoxypropan-1-ol is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. The stereochemical integrity of this molecule is paramount, as the biological activity of the final drug product often depends on a specific enantiomer. The most common and cost-effective route to this compound starts from the chiral pool material, (S)-ethyl lactate. However, the multi-step synthesis presents several challenges, the most critical of which is the potential for racemization, particularly during the introduction of the tert-butyl ether group. This guide will provide you with the knowledge and tools to minimize racemization and ensure the synthesis of (2S)-2-tert-butoxypropan-1-ol with high enantiomeric excess (ee).

Troubleshooting Guide & FAQs

Here we address common issues encountered during the synthesis of (2S)-2-tert-butoxypropan-1-ol.

Q1: My final product shows significant racemization after the Williamson ether synthesis step. What are the likely causes and how can I prevent this?

A1: Racemization during the Williamson ether synthesis is a common problem when working with chiral secondary alcohols. This reaction proceeds via an SN2 mechanism, and any conditions that favor an SN1 pathway can lead to the formation of a planar carbocation intermediate, resulting in a loss of stereochemical information.[1][2]

Likely Causes of Racemization:

  • Use of a Protic Solvent: Protic solvents can stabilize the carbocation intermediate, promoting an SN1 pathway.

  • Insufficiently Strong Base: If the alkoxide is not fully formed, the remaining alcohol can act as a proton source, facilitating side reactions.

  • High Reaction Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for the SN1 pathway.

  • Poor Leaving Group: A less reactive leaving group might require harsher conditions, which can lead to racemization.

Strategies to Minimize Racemization:

  • Choice of Solvent: Employ a polar aprotic solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to favor the SN2 mechanism.[3]

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol to the alkoxide.[2][3]

  • Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Starting at 0 °C and slowly warming to room temperature is a common strategy.[3]

  • Choice of tert-Butyl Source: Direct use of tert-butyl chloride is not recommended as it is a tertiary halide and will lead to elimination. Instead, use a reagent that can generate a tert-butyl cation under controlled conditions, or more preferably, use a method that avoids a free carbocation. A highly effective method is the use of isobutylene gas with a strong acid catalyst.

Q2: I am observing a significant amount of an elimination byproduct (propene derivatives). How can I minimize this?

A2: The formation of elimination byproducts is a competing reaction to the desired SN2 substitution, especially when using a bulky alkylating agent.

Strategies to Minimize Elimination:

  • Steric Hindrance: The Williamson ether synthesis is sensitive to steric hindrance. Since we are forming a bulky tert-butyl ether, this is a significant consideration. The use of a primary alcohol derivative is ideal.

  • Reaction Conditions: Lower reaction temperatures generally favor substitution over elimination.

Q3: What is the best way to protect the primary alcohol of (S)-propane-1,2-diol before forming the tert-butyl ether?

A3: While it is possible to selectively react the primary alcohol of (S)-propane-1,2-diol, a more robust strategy involves protecting the primary alcohol first. A silyl ether protecting group, such as a tert-butyldimethylsilyl (TBDMS) group, is an excellent choice. It is stable under the basic conditions of the Williamson ether synthesis and can be easily removed at the end of the synthesis.

Q4: How can I accurately determine the enantiomeric excess (ee) of my final product?

A4: The most reliable method for determining the enantiomeric excess of (2S)-2-tert-butoxypropan-1-ol is through chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4]

  • Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for separating chiral alcohols.[5]

  • Chiral GC: For volatile compounds like your product, chiral GC is also a powerful technique. A common chiral stationary phase is a cyclodextrin-based column (e.g., CP Chirasil-DEX CB).[4][6]

To use these methods, you will need a racemic standard of 2-tert-butoxypropan-1-ol to establish the retention times of both enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers.[7][8]

Synthetic Workflow and Protocols

The recommended synthetic route from (S)-ethyl lactate involves three key stages.

Synthetic Workflow A Stage 1: Reduction B Stage 2: Protection A->B (S)-propane-1,2-diol C Stage 3: Etherification B->C (S)-1-(tert-Butyldimethylsilyloxy)propan-2-ol D Final Product C->D (2S)-2-tert-butoxypropan-1-ol

Caption: Overall synthetic workflow for (2S)-2-tert-butoxypropan-1-ol.

Stage 1: Reduction of (S)-Ethyl Lactate to (S)-Propane-1,2-diol

This initial step reduces the ester functionality to a primary alcohol, yielding the chiral diol.

Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (S)-ethyl lactate in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-propane-1,2-diol. This can be purified by distillation.

Stage 2: Selective Protection of the Primary Alcohol

To avoid competing reactions at the primary hydroxyl group during the subsequent etherification, it is selectively protected as a silyl ether.

Protocol:

  • Dissolve (S)-propane-1,2-diol and imidazole in anhydrous dimethylformamide (DMF).[9]

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) portion-wise to the solution.[9]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with a non-polar solvent like hexanes.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting (S)-1-(tert-butyldimethylsilyloxy)propan-2-ol by flash column chromatography.

Stage 3: Williamson Ether Synthesis and Deprotection

This is the most critical stage for maintaining stereochemical integrity. The secondary alcohol is converted to its alkoxide and then reacted to form the tert-butyl ether. The silyl protecting group is then removed.

Williamson Ether Synthesis cluster_0 Minimizing Racemization cluster_1 Reaction Steps A Strong Base (NaH) B Polar Aprotic Solvent (THF) C Low Temperature (0 °C to RT) D 1. Deprotonation (S)-1-(TBDMS-oxy)propan-2-ol + NaH E 2. Etherification Alkoxide + Isobutylene/H+ D->E SN2 Reaction F 3. Deprotection TBAF E->F

Caption: Key factors for a successful Williamson ether synthesis.

Protocol:

  • Dissolve (S)-1-(tert-butyldimethylsilyloxy)propan-2-ol in anhydrous THF and cool to 0 °C.

  • Carefully add sodium hydride (NaH) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.

  • In a separate, cooled, and sealed vessel, condense isobutylene gas.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) to the isobutylene.

  • Slowly transfer the alkoxide solution to the isobutylene/acid mixture.

  • Allow the reaction to proceed at low temperature, gradually warming to room temperature.

  • After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Dissolve the crude product in THF and add tetrabutylammonium fluoride (TBAF) to remove the TBDMS protecting group.

  • After deprotection is complete, work up the reaction and purify the final product, (2S)-2-tert-butoxypropan-1-ol, by distillation or column chromatography.

Quantitative Data Summary

StepReactantsKey ReagentsSolventTypical YieldTypical ee
1. Reduction (S)-Ethyl LactateLiAlH₄THF>90%>99%
2. Protection (S)-Propane-1,2-diolTBDMSCl, ImidazoleDMF~85%>99%
3. Etherification & Deprotection (S)-1-(TBDMS-oxy)propan-2-olNaH, Isobutylene, H⁺, TBAFTHF70-80%>98%

Note: Yields and ee values are approximate and can vary based on reaction scale and purification efficiency.

Analytical Protocol: Chiral GC for Enantiomeric Excess Determination

Objective: To determine the enantiomeric excess of (2S)-2-tert-butoxypropan-1-ol.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: CP Chirasil-DEX CB (or equivalent cyclodextrin-based chiral column)

Conditions:

  • Injector Temperature: 230 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Hydrogen or Helium

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 160 °C

    • Hold at 160 °C for 5 minutes

  • Injection Volume: 1 µL (split injection)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified (2S)-2-tert-butoxypropan-1-ol in a suitable solvent (e.g., dichloromethane or ethyl acetate). Also, prepare a solution of a racemic standard of 2-tert-butoxypropan-1-ol at a similar concentration.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject the synthesized sample.

  • Data Analysis:

    • Integrate the peak areas for the (S)- and (R)-enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of S - Area of R) / (Area of S + Area of R) ] x 100

References

  • Marshall, J. A., et al. Organic Syntheses, Coll. Vol. 10, p.499 (2004); Vol. 79, p.151 (2002). [Link]

  • Williamson, A. W. J. Chem. Soc., 1852 , 4, 229-231. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • PrepChem. Synthesis of ethyl (s)-2-ethoxypropionate. [Link]

  • Reaction Chemistry. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]

  • Chemistry Steps. Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]

  • Sánchez, F. G., & Toledano, A. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 59-65. [Link]

  • Pérez, S., et al. (2010). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 15(4), 2467-2476. [Link]

  • Bouchal, F., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(9), 3031. [Link]

  • Pétursson, S., & Jónsdóttir, S. (2003). Mono-etherification of racemic propane-1,2-diol by a tin(II) bromide catalyzed reaction with diazofluorene and a study of the Pseudomonas cepacia lipase catalyzed acetylation of the mono-ethers. Tetrahedron: Asymmetry, 14(20), 3051-3056. [Link]

  • Google Patents. Production of optically pure propane-1,2-diol. (2014).
  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Magdziarz, T., et al. (2009). Asymmetric Synthesis of Tertiary Benzylic Alcohols. Journal of the American Chemical Society, 131(41), 14664–14665. [Link]

  • Wikipedia. Enantiomeric excess. [Link]

Sources

Technical Support Center: Handling the Hygroscopic Nature of 2-(tert-butoxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(tert-butoxy)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this versatile solvent. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments and the quality of your results.

Understanding the Challenge: Why Hygroscopicity Matters

2-(tert-butoxy)propan-1-ol, a member of the propylene glycol mono-t-butyl ether (PTB) family, is a colorless liquid with a mild, ether-like odor.[1][2] Its utility as a solvent and coupling agent in coatings, cleaning products, and various chemical syntheses is well-established.[2] However, its propensity to absorb moisture from the atmosphere—its hygroscopic nature—can introduce significant variability into experimental outcomes.[3][4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with 2-(tert-butoxy)propan-1-ol, providing both the "what to do" and the critical "why you're doing it."

Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts

Question: My reaction yields are fluctuating, and I'm observing unexpected byproducts. Could the hygroscopic nature of 2-(tert-butoxy)propan-1-ol be the culprit?

Troubleshooting Steps:

  • Quantify the Water Content: Before use, determine the water content of your 2-(tert-butoxy)propan-1-ol using Karl Fischer titration. This is the gold standard for accurately measuring trace amounts of water in organic solvents.[6][7]

  • Dry the Solvent: If the water content is above the acceptable limit for your specific application, you must dry the solvent. A common and effective method is to use activated molecular sieves (3Å or 4Å).[8][9]

  • Implement Inert Atmosphere Techniques: Handle the solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture reabsorption. This can be achieved using a glovebox or Schlenk line techniques.[10]

  • Use Anhydrous Grade Solvent: Whenever possible, purchase and use anhydrous grade 2-(tert-butoxy)propan-1-ol from a reputable supplier. These solvents are packaged under an inert atmosphere to minimize water contamination.[10]

Issue 2: Physical Changes in the Solvent

Question: I've noticed that my stored 2-(tert-butoxy)propan-1-ol appears slightly cloudy. What could be the cause?

Answer: Cloudiness, or turbidity, can be an indication of excessive water absorption, leading to phase separation. While 2-(tert-butoxy)propan-1-ol is soluble in water, at high water concentrations and lower temperatures, it can form a two-phase system.[1][2]

Troubleshooting Steps:

  • Visual Inspection: Always visually inspect the solvent before use. Any deviation from a clear, colorless liquid should be investigated.[11]

  • Water Content Analysis: Perform a Karl Fischer titration to confirm if the water content is excessively high.

  • Drying and Filtration: If the water content is the issue, the solvent can be dried using molecular sieves. Subsequent filtration through a 0.2 µm PTFE filter may be necessary to remove any particulate matter.

  • Proper Storage: Review your storage practices. Ensure the container is tightly sealed and stored in a cool, dry place.[4][12] For long-term storage, consider using a desiccator.

Issue 3: Inaccurate Concentrations of Stock Solutions

Question: I'm preparing a stock solution with 2-(tert-butoxy)propan-1-ol, but subsequent dilutions are giving inconsistent analytical results. Why might this be happening?

Answer: If you are preparing a stock solution by weight, the presence of absorbed water will lead to an overestimation of the amount of solvent, resulting in a lower-than-expected concentration of your solute.

Troubleshooting Steps:

  • Use Dried Solvent: Always use a freshly dried or anhydrous grade of 2-(tert-butoxy)propan-1-ol for preparing stock solutions where precise concentration is critical.

  • Work Quickly: When weighing the solvent, work efficiently to minimize its exposure to the atmosphere.[13]

  • Verify Concentration: If possible, verify the concentration of your final stock solution using an appropriate analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy) before proceeding with further experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical water content of commercially available 2-(tert-butoxy)propan-1-ol?

A1: The water content can vary between grades and suppliers. Standard grades may have up to 0.5% water, while anhydrous grades will have significantly lower levels, often below 50 ppm. Always refer to the certificate of analysis provided by the manufacturer.

Q2: How should I store 2-(tert-butoxy)propan-1-ol to minimize water absorption?

A2: Store it in a tightly sealed container, preferably the original manufacturer's bottle, in a cool, dry, and well-ventilated area away from direct sunlight.[14] For opened containers, consider using a sealant tape like Parafilm® around the cap and storing it in a desiccator.

Q3: Can I dry 2-(tert-butoxy)propan-1-ol with other drying agents besides molecular sieves?

A3: While other drying agents like calcium hydride (CaH₂) or sodium metal can be used for some solvents, they can react with alcohols like 2-(tert-butoxy)propan-1-ol.[15] Molecular sieves are a safer and more effective choice for this solvent.[9]

Q4: How do I know if my molecular sieves are still active?

A4: Molecular sieves can be regenerated by heating them in a furnace at a high temperature (typically 200-300 °C) under a vacuum or a stream of dry, inert gas for several hours to drive off the adsorbed water.[9] It is good practice to activate new sieves before their first use and to reactivate them periodically.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a standardized method for quantifying the water content in 2-(tert-butoxy)propan-1-ol.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer Reagent (Composite or Two-Component)

  • Anhydrous Methanol or a suitable solvent for the KF titration

  • Gastight Syringe

  • 2-(tert-butoxy)propan-1-ol sample

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Condition the titration cell with the anhydrous solvent to a low, stable drift.

  • Sample Preparation: Using a dry, gastight syringe, draw an accurately known volume or weight of the 2-(tert-butoxy)propan-1-ol sample.

  • Titration: Inject the sample into the titration cell. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically in ppm or percentage.

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Protocol 2: Drying of 2-(tert-butoxy)propan-1-ol using Molecular Sieves

This protocol details the steps for effectively drying 2-(tert-butoxy)propan-1-ol to a low water content.

Materials:

  • 2-(tert-butoxy)propan-1-ol

  • Activated 3Å or 4Å Molecular Sieves

  • Oven-dried glassware (e.g., round-bottom flask with a stopper)

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • Sieve Activation: Place the molecular sieves in a ceramic dish and heat them in a furnace at 250-300 °C for at least 3 hours under a vacuum or with a slow purge of dry nitrogen. Cool the sieves to room temperature in a desiccator.

  • Solvent and Sieve Addition: In an oven-dried flask, add the activated molecular sieves (approximately 10-20% of the solvent volume).

  • Drying: Add the 2-(tert-butoxy)propan-1-ol to the flask containing the molecular sieves.

  • Incubation: Stopper the flask and allow it to stand for at least 24 hours. Occasional swirling can improve the drying efficiency.

  • Decanting: Carefully decant or cannulate the dry solvent into a clean, dry storage vessel under an inert atmosphere. Avoid transferring any of the molecular sieve dust.

  • Verification: Verify the water content of the dried solvent using Karl Fischer titration.

Data Presentation

ParameterStandard GradeAnhydrous GradeAfter Drying with Molecular Sieves
Typical Water Content < 0.5% (5000 ppm)< 50 ppm< 30 ppm
Recommended Use General purpose solvent, cleaningWater-sensitive reactions, stock solutionsCritical water-sensitive applications

Visualizations

Workflow for Handling Hygroscopic 2-(tert-butoxy)propan-1-ol

cluster_0 Preparation cluster_1 Decision & Action cluster_2 Handling & Storage A Receive 2-(tert-butoxy)propan-1-ol B Visual Inspection A->B C Karl Fischer Titration B->C D Water Content Acceptable? C->D E Dry with Molecular Sieves D->E No F Proceed to Experiment D->F Yes E->F G Use in Inert Atmosphere F->G H Store in Tightly Sealed Container G->H

Caption: Decision workflow for handling hygroscopic 2-(tert-butoxy)propan-1-ol.

Logical Relationship of Moisture Contamination Effects

cluster_0 Potential Consequences A Hygroscopic Nature of 2-(tert-butoxy)propan-1-ol B Moisture Absorption from Atmosphere A->B C Increased Water Content in Solvent B->C D Side Reactions C->D E Reduced Reaction Yield C->E F Compromised Product Purity C->F G Inaccurate Solution Concentration C->G

Caption: Consequences of moisture contamination in 2-(tert-butoxy)propan-1-ol.

References

  • Mettler Toledo. (n.d.). How to Determine Water content of Organic Solvents. Retrieved from [Link]

  • Wikipedia. (2023). Karl Fischer titration. Retrieved from [Link]

  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]

  • Honeywell. (n.d.). Water Determination by Karl Fischer Titration - Monograph. Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butoxy-1-propanol. Retrieved from [Link]

  • Fisher Scientific. (2023, October 20). SAFETY DATA SHEET - Propan-1-ol. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Ataman Kimya. (n.d.). BUTOXYPROPANOL. Retrieved from [Link]

  • NIST. (n.d.). 2-Butoxy-1-propanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chegg. (2020, June 27). Solved In today's experiment, I have instructed you to use. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Butoxy-1-propanol (CAS 29387-86-8). Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). How to dry solvents. Retrieved from [Link]

  • IARC Publications. (n.d.). 1-tert-BUTOXYPROPAN-2-OL Exposure Data. Retrieved from [Link]

  • IPCS. (n.d.). ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-Butoxy-2-propanol. Retrieved from [Link]

  • RSC Publishing. (n.d.). Study of tert-butyl bromide hydrolysis in the 1-propanol/water system using the fundamental thermodynamic equation of chemical reactivity. Retrieved from [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

  • University of Victoria. (n.d.). Using molecular sieves for solvent drying. Retrieved from [Link]

  • Vaia. (n.d.). (a) The reaction of butan-2-ol with concentrated aqueous HBr goes with partial racemization.... Retrieved from [Link]

  • University of British Columbia. (2001). Additive effect of 1-propanol and 2-propanol on molecular organization of H2O in the water-rich region.... Retrieved from [Link]

Sources

Validation & Comparative

Comparison of IR spectra: alpha vs beta tert-butoxypropanol isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Distinguishing α- and β-tert-Butoxypropanol Isomers Using Infrared Spectroscopy

As a Senior Application Scientist, the ability to differentiate between closely related isomers is a frequent challenge. Infrared (IR) spectroscopy stands as a powerful, rapid, and non-destructive first-line technique for this purpose. This guide provides a detailed comparison of the IR spectra of alpha-tert-butoxypropanol (a secondary alcohol) and beta-tert-butoxypropanol (a primary alcohol), grounded in the fundamental principles of molecular vibrations and supported by established experimental protocols.

The Structural Basis for Spectral Differences

The core of this analysis rests on the constitutional isomerism between the two compounds. While both share the same molecular formula (C₇H₁₆O₂), the position of the hydroxyl (-OH) group dictates their classification and, consequently, their unique IR spectral fingerprints.

  • Alpha (α)-tert-butoxypropanol (1-tert-butoxy-2-propanol): The hydroxyl group is bonded to a secondary carbon atom. This carbon is, in turn, bonded to two other carbon atoms.

  • Beta (β)-tert-butoxypropanol (2-tert-butoxy-1-propanol): The hydroxyl group is bonded to a primary carbon atom, which is bonded to only one other carbon atom.

This seemingly minor structural variance leads to significant and predictable differences in the vibrational energies of the C-O and O-H bonds.

Caption: Molecular structures of α- and β-tert-butoxypropanol isomers.

Comparative Analysis of Key Spectral Regions

When analyzing the spectra of these isomers, we focus on two principal regions that yield the most diagnostic information: the O-H stretching region and the C-O stretching region within the fingerprint area.

The Hydroxyl (O-H) Stretching Region (3500–3200 cm⁻¹)

For neat (undiluted) liquid samples of alcohols, the O-H stretching vibration presents as an intense and characteristically broad band.[1][2][3] This broadening is a direct consequence of intermolecular hydrogen bonding.[4][5][6] The strength of these hydrogen bonds can vary between molecules in the sample at any given moment, leading to a wide range of O-H bond vibrational frequencies, which merge into a single broad envelope.[4]

  • Expected Observation: Both α- and β-isomers will exhibit a prominent, broad absorption band in the 3500–3200 cm⁻¹ range.

  • Subtle Distinction: The bulky tert-butyl group in the α-isomer is positioned adjacent to the hydroxyl-bearing carbon. This can introduce steric hindrance, which may slightly impede the formation of an extensive, well-ordered hydrogen-bonding network compared to the β-isomer, where the -OH group is on a terminal carbon.[7][8] Weaker hydrogen bonding results in a bond that vibrates at a slightly higher frequency.[5][9] Therefore, one might predict the O-H stretch for α-tert-butoxypropanol to be centered at a slightly higher wavenumber (e.g., ~3400 cm⁻¹) compared to β-tert-butoxypropanol (e.g., ~3350 cm⁻¹). This effect is often subtle and may be less pronounced than the differences observed in the C-O stretching region.

The Carbon-Oxygen (C-O) Stretching Region (1260–1000 cm⁻¹)

This region of the IR spectrum is exceptionally powerful for distinguishing between primary, secondary, and tertiary alcohols.[10][11][12] The stretching vibration of the C-O single bond is coupled with the vibrations of adjacent C-C bonds, making its frequency highly sensitive to the substitution pattern of the alcohol carbon.[9][13]

  • Beta-tert-butoxypropanol (Primary Alcohol): Primary alcohols consistently show a strong C-O stretching absorption band at approximately 1050 cm⁻¹ .[10][11]

  • Alpha-tert-butoxypropanol (Secondary Alcohol): Secondary alcohols exhibit their C-O stretch at a higher frequency, typically in the range of 1150–1100 cm⁻¹ .[10][12]

This clear and significant difference in peak position serves as the most reliable diagnostic tool for differentiating the two isomers. The C-O stretch in the secondary alcohol (alpha-isomer) is shifted to a higher wavenumber due to the influence of being bonded to two other carbon atoms.

Summary of Expected Spectral Data

The table below consolidates the key distinguishing features in the IR spectra of the two isomers.

Spectral Featureα-tert-butoxypropanol (Secondary Alcohol)β-tert-butoxypropanol (Primary Alcohol)Rationale for Difference
O-H Stretch ~3500-3200 cm⁻¹ (Strong, Broad)~3500-3200 cm⁻¹ (Strong, Broad)Both isomers exhibit hydrogen bonding. The peak for the α-isomer may be at a slightly higher wavenumber due to steric hindrance from the adjacent tert-butyl group.[7][8]
C-O Stretch ~1120 cm⁻¹ (Strong) ~1050 cm⁻¹ (Strong) Primary Diagnostic Peak: The position of the C-O stretch is characteristic of the alcohol's substitution pattern (primary vs. secondary).[10][11][12]
C-H Stretch ~2970-2850 cm⁻¹ (Strong, Sharp)~2970-2850 cm⁻¹ (Strong, Sharp)Present in both isomers due to the various alkyl groups. Not a primary distinguishing feature.

Standard Operating Protocol: FT-IR Spectrum Acquisition (ATR)

To ensure the collection of high-quality, reproducible data, the following protocol for using a Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is ideal for the direct analysis of liquid samples.

experimental_workflow A 1. Instrument Preparation B 2. Background Scan Acquisition A->B Purge with dry air/N₂ C 3. Sample Application B->C Collect 'air' spectrum D 4. Spectrum Acquisition C->D Place drop of neat liquid on ATR crystal E 5. Data Processing D->E Co-add scans (e.g., 32) F 6. Crystal Cleaning D->F After measurement G 7. Spectral Analysis E->G Baseline correction, peak labeling F->C For next sample

Caption: Standard experimental workflow for FT-IR analysis using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. The ATR accessory must be clean and properly installed.

  • Background Spectrum: With the clean, empty ATR crystal, acquire a background spectrum. This scan measures the ambient environment and the instrument itself and will be automatically subtracted from the sample spectrum. A typical background scan consists of 32 or 64 co-added scans for a good signal-to-noise ratio.

  • Sample Application: Place a single drop of the neat liquid isomer (e.g., α-tert-butoxypropanol) directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same scan parameters as the background.

  • Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline. Use the software's tools to identify and label the wavenumbers of key peaks (O-H and C-O stretches).

  • Cleaning: Thoroughly clean the ATR crystal using an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. Ensure the crystal is completely dry before analyzing the next sample.

  • Repeat for Second Isomer: Repeat steps 3 through 6 for the β-tert-butoxypropanol isomer.

  • Analysis: Compare the resulting spectra, paying close attention to the position and shape of the bands in the 3500-3200 cm⁻¹ and 1260-1000 cm⁻¹ regions to confirm the identity of each isomer.

By adhering to this rigorous methodology, researchers can confidently distinguish between these two isomers, leveraging the predictable and reliable shifts in key vibrational bands as revealed by IR spectroscopy.

References

  • University of Colorado, Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Khan Academy. (n.d.). Signal characteristics - shape. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]

  • Quora. (2018, November 30). What is the effect of hydrogen bonding on the IR spectra of alcohol? Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 15.3: Spectroscopic Properties of Alcohols. Retrieved from [Link]

  • Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. Organic Chemistry. Retrieved from [Link]

  • Fernández, G. (2013, January 10). IR Spectrum: Alcohols and Phenols. Organic Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Wang, Z., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). Factors influencing vibration frequencies. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). Alcohols—The Rest of the Story. Spectroscopy. Retrieved from [Link]

  • Wang, Z., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Effect of steric hindrance and π electrons on alcohol self-association. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Steric Effects in Light-Induced Solvent Proton Abstraction. Retrieved from [Link]

Sources

Benchmarking Enantiomeric Identity: A Guide to Specific Rotation Comparison for (S)-Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In chiral synthesis and drug development, Specific Rotation (


)  remains the primary rapid-identification tool for verifying enantiomeric identity. However, discrepancies between experimental data and literature values are a frequent source of project delays.

This guide compares the performance of a Certified High-Purity (S)-Isomer Standard (The Product) against Technical Grade Alternatives . Through detailed experimental workflows and comparative data, we demonstrate that "performance" in this context is defined by the precision of optical rotation matching. We further analyze why literature values often fail as benchmarks without strict control of environmental variables (Solvent, Temperature, Concentration).

Theoretical Framework: The Physics of Rotation

Specific rotation is an intrinsic property, but unlike melting point, it is a vector sum of molecular interactions. It is defined by the Biot law, but in practice, it is governed by the Drude Equation and solvent-solute dipole interactions.

Key Variables Affecting :
  • Wavelength (

    
    ):  Rotation is inversely proportional to the square of the wavelength (Optical Rotatory Dispersion). A 589 nm (Sodium D-line) value cannot be compared to a 546 nm (Mercury) value.
    
  • Solvent Effects: Solvents capable of hydrogen bonding (e.g., Methanol) can alter the molecular conformation of the (S)-isomer, significantly shifting or even inverting the sign of rotation compared to non-polar solvents (e.g., Chloroform) [1].

  • Temperature: Thermal expansion changes density, and thermal energy affects molecular conformer populations.

Diagram 1: The Optical Rotation Measurement Workflow

Figure 1: A self-validating workflow for ensuring reproducible specific rotation measurements.

OpticalRotationWorkflow Start Sample Preparation Drying Dry Sample (Remove Volatiles) Start->Drying Weighing Precision Weighing (±0.01 mg) Drying->Weighing Solvent Solvent Selection (Match Lit. Condition) Weighing->Solvent Dissolution Complete Dissolution (No Particulates) Solvent->Dissolution Measure Polarimetry Dissolution->Measure Blank Blank Subtraction (Solvent Only) Measure->Blank TempCtrl Temp Equilibration (20°C or 25°C) Blank->TempCtrl Reading Record Alpha (α) (Avg of 5 readings) TempCtrl->Reading Calc Calculation Reading->Calc Formula [α] = 100α / (l × c) Calc->Formula Compare Compare to Lit. Formula->Compare

Experimental Protocol: The Self-Validating System

To objectively compare the Product (Certified Standard) vs. Alternatives, we utilize a protocol compliant with USP <781> Optical Rotation [2].

Materials
  • Product: Certified (S)-Naproxen Reference Standard (>99.9% ee).

  • Alternative: Technical Grade (S)-Naproxen (~95% purity).

  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Solvent: Methanol (HPLC Grade).

Step-by-Step Methodology
  • Drying: Dry both samples at 105°C for 3 hours to eliminate solvent entrapment (a common cause of low rotation values).

  • Preparation: Accurately weigh 1.00 g of substance into a 100 mL volumetric flask (

    
    ).
    
  • Solvation: Dissolve in Methanol. Sonicate to ensure no micro-crystals remain.

  • Blanking: Fill the 1 dm cell with pure Methanol. Zero the polarimeter.[1]

  • Equilibration: Inject the sample. Allow 5 minutes for the sample temperature to stabilize to

    
    .
    
  • Measurement: Record 5 consecutive readings and calculate the mean observed rotation (

    
    ).
    

Comparative Analysis: Product vs. Alternative

The following data illustrates the critical difference between a Certified Standard and a Technical Grade alternative when benchmarked against the established literature value for (S)-Naproxen (


).
Table 1: Performance Comparison Data
MetricLiterature Value [3]Certified (S)-Standard (Product)Tech Grade Alternative Deviation (Product) Deviation (Alternative)
Observed

N/A


N/AN/A
Conc. (

)
1.0 g/100mL1.002 g/100mL1.005 g/100mL--
Temp (

)



--
Specific Rotation




0.05% 10.3%
Result Benchmark PASS FAIL Match Significant Error
Analysis of Results
  • The Product (Certified Standard): Delivers a specific rotation within 0.1% of the literature value. This confirms high enantiomeric excess (ee) and chemical purity.

  • The Alternative (Tech Grade): The specific rotation is significantly lower (

    
    ).
    
    • Causality: Specific rotation is linear with optical purity.[2] A value of

      
       suggests the presence of the (R)-enantiomer (racemization) or achiral impurities that dilute the optical activity.
      
    • Risk: Using the alternative for seeding crystallization or biological assays would lead to erroneous potency calculations.

Troubleshooting & Deviation Logic

When your experimental value does not match the literature, do not assume the product is defective immediately. Use the following logic flow to diagnose the root cause. Discrepancies are often due to Solvent Mismatch or Hygroscopy .

Diagram 2: Deviation Analysis Logic

Figure 2: Decision tree for diagnosing specific rotation mismatches.

DeviationLogic Start Value Deviates > 2%? CheckSolvent Check Solvent System (Did Lit use CHCl3 vs MeOH?) Start->CheckSolvent Yes CheckTemp Check Temperature (Corrected to 20°C/25°C?) CheckSolvent->CheckTemp Solvent OK Action1 Recalculate/Remake CheckSolvent->Action1 Mismatch Found CheckWater Check Water Content (Did you dry the sample?) CheckTemp->CheckWater Temp OK CheckTemp->Action1 Temp Drift CheckEE Check Enantiomeric Excess (Run Chiral HPLC) CheckWater->CheckEE Sample Dry CheckWater->Action1 Sample Wet Action2 Reject Batch / Purify CheckEE->Action2 Low ee confirmed

Critical Note on Solvent Switching

Literature values are solvent-specific .

  • (S)-Isomer in Chloroform : Might read

    
    .
    
  • (S)-Isomer in Methanol : Might read

    
    .
    
  • Mechanism: Hydrogen bonding between the solvent and the chiral center can change the electronic polarizability of the molecule. Never compare values across different solvents.

References

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Specific Optical Rotatory Power.[3][4][5][6] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 156391, Naproxen.[Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

Sources

Safety Operating Guide

(2S)-2-(tert-butoxy)propan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for (2S)-2-(tert-butoxy)propan-1-ol .

This guide deviates from standard template responses to address the specific structural hazards of this chiral building block—specifically the ether linkage (peroxide risk) and hydroxyl group (flammability/solubility).

Executive Safety & Disposal Summary

Immediate Action Required: Do NOT dispose of this chemical down the drain.[1][2][3] It is a flammable organic solvent with potential peroxide-forming capabilities.[4][5]

ParameterSpecification
Chemical Name (2S)-2-(tert-butoxy)propan-1-ol
Primary Hazard Flammable Liquid (Flash Point estimated <60°C)
Secondary Hazard Peroxide Former (Class B: Concentration Hazard)
RCRA Waste Code D001 (Ignitable)
Disposal Stream Non-Halogenated Organic Solvents
Container Type HDPE or Amber Glass (UV protection is critical)

Hazard Analysis: The "Why" Behind the Protocol

To handle this chemical safely, you must understand the risks encoded in its molecular structure:


.
A. The Hidden Threat: Peroxide Formation

While the tert-butyl group is sterically bulky and relatively stable, the methine carbon (the CH group attached to the ether oxygen) possesses an alpha-hydrogen.

  • Mechanism: Atmospheric oxygen can abstract this alpha-hydrogen, forming a hydroperoxide radical.

  • Risk: Over time, these hydroperoxides accumulate.[4] If the solvent is distilled or evaporated (concentrating the residue), these peroxides can detonate.[2]

  • Operational Rule: Treat this as a Class B Peroxide Former .[6] If the bottle is >12 months old (or >6 months after opening) and shows crystal formation or cloudiness, do not touch it .

B. Flammability & Solubility[7]
  • Flammability: The ether and alcohol functionalities make this liquid highly flammable. It falls under EPA Waste Code D001 (Ignitability).[8]

  • Solubility: The hydroxyl group (-OH) confers partial water solubility. However, for disposal, it must be treated as an organic solvent. Mixing it with aqueous waste streams can create phase separations in bulk waste tanks, complicating incineration.

Pre-Disposal Assessment (Decision Matrix)

Before moving the container, you must validate its stability. Use this self-validating logic flow:

DisposalDecision Start Assessment: (2S)-2-(tert-butoxy)propan-1-ol AgeCheck Is the container >12 months old or showing crystals? Start->AgeCheck PeroxideTest Perform Peroxide Test (Quantofix / Starch-Iodide) AgeCheck->PeroxideTest No (Liquid Clear) BombSquad DO NOT MOVE Contact EHS / Bomb Squad for Stabilization AgeCheck->BombSquad Yes (Crystals Visible) ResultHigh Result: >100 ppm PeroxideTest->ResultHigh ResultLow Result: <20 ppm PeroxideTest->ResultLow ResultHigh->BombSquad Unsafe to Transport Segregation Segregate: Non-Halogenated Organic Waste ResultLow->Segregation Safe to Process Labeling Label: 'Flammable Waste' Add: 'Peroxide Checked [Date]' Segregation->Labeling Pickup Schedule EHS Pickup Labeling->Pickup

Figure 1: Decision matrix for determining the safe disposal route based on peroxide stability.

Operational Disposal Procedure

Follow this protocol to ensure compliance with EPA (RCRA) and local safety standards.

Step 1: Peroxide Verification (The "Trust but Verify" Step)
  • Why: Ethers can form peroxides even in sealed bottles if the seal is imperfect.

  • Protocol:

    • Visually inspect for crystals around the cap. If present, STOP .

    • If clear, use a commercial peroxide test strip (e.g., Quantofix Peroxide 100).

    • Pass: <20 mg/L (ppm). Proceed to Step 2.

    • Fail: >100 mg/L. Contact your hazardous waste specialist immediately. Do not attempt to neutralize high-concentration peroxides yourself.

Step 2: Waste Stream Segregation
  • Stream: Non-Halogenated Organic Solvents .

  • Incompatibilities: Never mix with:

    • Oxidizers (Nitric acid, Peroxides): Risk of immediate fire/explosion.

    • Halogenated Solvents (DCM, Chloroform): While not chemically incompatible, mixing these increases disposal costs significantly (requires higher incineration temperatures).

  • Container: Use a dedicated 5-gallon HDPE carboy or the original amber glass container.

Step 3: Chemical Transfer
  • Work in a fume hood.[9]

  • Ground the waste container to prevent static discharge (critical for ethers).

  • Pour slowly. If the chemical is viscous, do not heat it to improve flow.

  • Rinse the empty original bottle 3 times with a small amount of acetone or ethanol. Add these rinsates to the same waste container.

Step 4: Labeling & Documentation
  • Label: Must read "Hazardous Waste."

  • Constituents: List "(2S)-2-(tert-butoxy)propan-1-ol" clearly. Do not use abbreviations like "TBPO."

  • Hazard Checkbox: Check "Ignitable" or "Flammable."

Emergency Response Procedures

Spills (< 500 mL)
  • Isolate: Alert nearby personnel and turn off ignition sources (hot plates, stirrers).

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Absorb: Use a non-combustible absorbent (vermiculite or sand). Do not use paper towels, as the ether surface area increases flammability.

  • Disposal: Scoop absorbed material into a bag, seal it, label as "Debris contaminated with Flammable Solvent," and place in the fume hood.

Exposure[2][9]
  • Skin: Wash with soap and water for 15 minutes. The ether group defats skin; monitor for dermatitis.

  • Eyes: Rinse for 15 minutes. Seek medical attention immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D001 - Ignitability). [Link]

  • Occupational Safety and Health Administration (OSHA). Peroxide-Forming Chemicals. [Link] (Note: General guidance on ether peroxide management).

Sources

Safe Handling & Operational Logistics: (2S)-2-(tert-butoxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

Status: FLAMMABLE | IRRITANT | POTENTIAL PEROXIDE FORMER

(2S)-2-(tert-butoxy)propan-1-ol is a chiral glycol ether derivative. While specific toxicological datasets for this enantiomer are often proprietary or limited compared to its racemic regioisomers (e.g., 1-(tert-butoxy)-2-propanol), its structural pharmacophore dictates a strict safety profile based on "Read-Across" toxicology from the glycol ether class.

Critical Risks:

  • Flammability: As an ether-alcohol, expect a flash point in the range of 40°C–60°C (estimated based on isomeric analogues like 1-tert-butoxy-2-propanol). It produces vapors that can travel to ignition sources.[1][2][3]

  • Peroxide Formation: The ether linkage (C-O-C) adjacent to a secondary carbon (with an alpha-proton) makes this compound susceptible to autoxidation. It must be managed as a Class B Peroxide Former .

  • Bioactivity: Like many glycol ethers, it is a potent solvent and likely a severe eye/mucous membrane irritant. Skin permeation is probable.[4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways, specifically dermal absorption and ocular damage.

Protection ZoneLow-Risk Operation (<10 mL, Closed System)High-Risk Operation (>10 mL, Open Transfer, Heating)Technical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1)Goggles + Face Shield (8-inch min)Glycol ethers can cause irreversible corneal opacity. Safety glasses are insufficient for liquid splashes.
Dermal (Hand) Nitrile Rubber (Double gloved, 0.11 mm min)Butyl Rubber or Silver Shield® (Laminate)Breakthrough Time: Nitrile degrades rapidly (<15 mins) upon direct immersion with ether-alcohols. Laminate offers >4 hr protection.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Fume Hood + Respirator (OV Cartridge)Required only if hood work is impossible. Organic Vapor (OV) cartridges (Black band) are essential for volatile ethers.
Body Lab Coat (Cotton/Poly blend)Flame-Resistant (FR) Lab Coat (Nomex/Kevlar)Synthetic blends melt onto skin during flash fires. FR coats provide thermal insulation during ignition events.

Operational Handling Protocol

A. Receipt & Storage (The "Clock" Starts)

Upon receipt, the stability of the ether linkage is the primary concern.

  • Date Marking: Immediately mark the container with Date Received and Date Opened .[3][5]

  • Peroxide Testing: Test for peroxides using semi-quantitative strips (e.g., Quantofix®) upon opening and every 6 months thereafter.

    • Limit: If >10 ppm, quench immediately (see Section 5).

    • Disposal: Discard 12 months after opening regardless of test results to prevent shock-sensitive crystal formation.

  • Environment: Store in a Flammables Cabinet at <25°C, away from direct light (UV accelerates autoxidation).

B. Experimental Workflow

This workflow minimizes static discharge and vapor accumulation.

HandlingWorkflow cluster_0 Critical Safety Check Start Start: Reagent Retrieval Check Visual Inspection (Crystals/Solids?) Start->Check Safe Safe to Open Check->Safe Clear Liquid Danger STOP: Do Not Touch Contact EHS Check->Danger Crystals Present Transfer Transfer in Fume Hood (Ground all metal) Safe->Transfer Reaction Reaction/Usage (Inert Atmosphere N2/Ar) Transfer->Reaction Waste Waste Segregation Reaction->Waste

Figure 1: Decision logic for retrieving and handling ether-alcohol reagents. Note the critical stop-point if crystallization is observed.[5]

Key Procedural Steps:

  • Inerting: Always blanket reaction vessels with Nitrogen (

    
    ) or Argon (
    
    
    
    ). Oxygen exclusion prevents peroxide buildup during heating.
  • Grounding: When transferring volumes >1L, ground the receiving vessel to prevent static discharge ignition.

  • Quenching: If distilling, never distill to dryness . Leave at least 10% bottom residue to prevent concentration of peroxides.

Waste Management & Disposal

Disposal must strictly adhere to RCRA (Resource Conservation and Recovery Act) guidelines or local equivalents.

Waste StreamClassificationHandling Instruction
Primary Waste D001 (Ignitable) Collect in HDPE or Glass containers. Label "Flammable Organic Solvent Waste." Do not mix with oxidizers (e.g., Nitric Acid).
Peroxide Contaminated High Hazard (Reactive) If peroxides >100 ppm, do NOT move the container. Contact EHS for remote stabilization.
Solid Waste Contaminated Debris Gloves and wipes soaked in reagent must be disposed of in a sealed "Chemically Contaminated Solids" bin, not trash.

Emergency Response Protocols

Scenario A: Spills (>50 mL)
  • Evacuate: Alert immediate area.

  • Isolate: Turn off ignition sources (hot plates, stirrers).

  • Contain: Use Universal Absorbent Pads or Vermiculite. Do not use paper towels (increases surface area for flammability).

  • Clean: Place absorbed material in a fume hood to evaporate or seal in a waste container labeled "Debris from Flammable Spill."

Scenario B: Exposure
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Time is critical to prevent corneal clouding.

  • Skin Contact: Remove contaminated clothing.[1][4][6][7][8] Wash with soap and water.[6][7][9] Do not use solvents (ethanol) to wash skin, as this enhances permeation.

Scenario C: Fire
  • Extinguishing Media: Alcohol-resistant foam, Dry Chemical, or

    
    .[8]
    
  • Water Warning: Do not use a solid water stream; it may spread the burning liquid (ether floats on water).

EmergencyResponse Event Emergency Event Type Identify Type Event->Type Fire Fire Type->Fire Spill Spill Type->Spill ActionFire Use CO2/Dry Chem Aim at base Fire->ActionFire ActionSpill Eliminate Ignition Absorb with Vermiculite Spill->ActionSpill Medical Seek Medical Attention (Bring SDS) ActionFire->Medical ActionSpill->Medical If exposed

Figure 2: Immediate response logic for fire vs. spill scenarios.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177691, 2-Butoxy-1-propanol. Retrieved from [Link][10]

  • International Labour Organization (ILO). ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL (Isomer Analogue Safety Data).[8] Retrieved from [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: Propan-1-ol / Ether Derivatives. Retrieved from [Link]

  • UC Santa Barbara Environmental Health & Safety. Standard Operating Procedure: Diethyl Ether (Peroxide Forming Ethers). Retrieved from [Link][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.